BMS-536924
Description
inhibits insulin-like growth factor I receptor kinase; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVZORIKUNOTCS-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468740-43-4 | |
| Record name | BMS-536924 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468740434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-536924 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40E3AZG1MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of BMS-536924: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-536924 is a potent, orally bioavailable, small-molecule inhibitor that has garnered significant interest in the field of oncology for its targeted mechanism of action. This technical guide provides an in-depth exploration of the core mechanism of this compound, detailing its primary molecular targets, the downstream signaling pathways it modulates, and the consequential effects on cancer cell proliferation and survival. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows to support researchers and drug development professionals in their understanding and application of this compound.
Core Mechanism of Action: Dual Inhibition of IGF-1R and IR
This compound functions as an ATP-competitive inhibitor, primarily targeting the kinase domains of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] By binding to the ATP-binding pocket of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation.[3] This dual inhibition is a key feature of its mechanism, as both IGF-1R and IR signaling pathways are implicated in tumor growth, proliferation, and survival.[3][4]
The inhibition of IGF-1R and IR kinase activity by this compound leads to the suppression of two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[2][3][5] These pathways are critical for regulating cell cycle progression, apoptosis, and cell growth.
Quantitative Data: Inhibitory Profile and Cellular Effects
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Insulin Receptor (IR) | 73[1][2] |
| IGF-1R | 100[1][2] |
| Focal Adhesion Kinase (FAK) | 150[1][3] |
| Lck | 341[1][3] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CD8-IGF-IR-MCF10A | Breast Cancer | 0.48[1] |
| Rh41 | Rhabdomyosarcoma | 0.069[4] |
| Rh36 | Rhabdomyosarcoma | 1.6[4] |
| A673 | Ewing's Sarcoma | 0.03 |
| TC-71 | Ewing's Sarcoma | 0.04 |
| SK-N-MC | Ewing's Sarcoma | 0.07 |
| RD | Rhabdomyosarcoma | 0.12 |
| Rh30 | Rhabdomyosarcoma | 0.15 |
| SK-N-AS | Neuroblastoma | 0.21 |
| IMR-32 | Neuroblastoma | 0.22 |
| CHP-134 | Neuroblastoma | 0.25 |
| SK-ES-1 | Ewing's Sarcoma | 0.35 |
| HT-1080 | Fibrosarcoma | 0.45 |
| U2OS | Osteosarcoma | 0.55 |
| Saos-2 | Osteosarcoma | 0.6 |
| A204 | Rhabdomyosarcoma | 0.8 |
| GCT | Giant Cell Tumor | 1.2 |
| SW-872 | Liposarcoma | 1.5 |
| SW-982 | Synovial Sarcoma | 2.1 |
| HT-29 | Colon Carcinoma | 2.5 |
| HCT-116 | Colon Carcinoma | 3.2 |
| MCF-7 | Breast Carcinoma | >10 |
| MDA-MB-231 | Breast Carcinoma | >10 |
| PC-3 | Prostate Carcinoma | >10 |
| DU-145 | Prostate Carcinoma | >10 |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits IGF-1R/IR signaling pathways.
Caption: A typical workflow for Western Blot analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of IGF-1R and IR in the presence of this compound by measuring the amount of ADP produced.
-
Materials:
-
Recombinant human IGF-1R or IR kinase domain
-
This compound (serial dilutions)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the effect of this compound on DNA synthesis, a hallmark of cell proliferation.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (serial dilutions)
-
[³H]Thymidine (1 µCi/well)
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Pulse-label the cells by adding [³H]Thymidine to each well and incubate for an additional 4-18 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated [³H]Thymidine.
-
Measure the radioactivity of the incorporated [³H]Thymidine using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of proliferation inhibition against the log concentration of this compound.
-
Western Blot Analysis
This technique is used to detect the phosphorylation status of key proteins in the IGF-1R/IR signaling pathway following treatment with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-p-IR, anti-p-Akt, anti-p-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with this compound at various concentrations and time points.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell lines
-
This compound
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V and PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Conclusion
This compound is a potent dual inhibitor of IGF-1R and IR, key drivers of oncogenic signaling. Its mechanism of action, centered on the blockade of the PI3K/Akt and MAPK pathways, translates to significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research and development of this and similar targeted therapies in oncology. Understanding the nuances of its mechanism and the methodologies for its characterization is crucial for optimizing its therapeutic potential and identifying patient populations most likely to benefit.
References
BMS-536924: A Technical Guide to its ATP-Competitive Inhibition of IGF-1R and IR Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-536924 is a potent and selective small-molecule inhibitor that demonstrates ATP-competitive inhibition of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases. This dual inhibitory activity disrupts critical downstream signaling pathways, primarily the PI3K/Akt and MEK/ERK pathways, which are pivotal in cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.
Introduction
The insulin-like growth factor (IGF) signaling axis, particularly the IGF-1R, is a well-validated target in oncology. Its overexpression and activation are implicated in the pathogenesis and progression of numerous cancers. This compound was developed as a dual inhibitor of IGF-1R and the structurally related insulin receptor (IR), offering a strategy to overcome potential resistance mechanisms and enhance anti-tumor efficacy.[1] This document serves as a technical resource for researchers exploring the therapeutic potential and mechanistic intricacies of this compound.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor.[2] This means it binds to the ATP-binding pocket of the IGF-1R and IR kinase domains, preventing the binding of ATP and subsequent autophosphorylation of the receptors. This initial step is critical for the activation of the downstream signaling cascades. By blocking autophosphorylation, this compound effectively abrogates the signal transduction mediated by these receptors.
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary targets and other kinases, as well as in various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Insulin Receptor (IR) | 73[3][4][5][6] |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 100[3][4][5][6] |
| Focal Adhesion Kinase (FAK) | 150[4][5] |
| Lymphocyte-specific protein tyrosine kinase (Lck) | 341[4][5] |
Table 2: Cellular Proliferation Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| CD8-IGF-IR-MCF10A | Breast Cancer | 0.48[4] |
| LS174T | Colon Cancer | 2.05[4] |
| Rh41 | Rhabdomyosarcoma | 0.069[7] |
| Rh36 | Rhabdomyosarcoma | 1.6[7] |
| RD-1S (sensitive) | Rhabdomyosarcoma | 0.238[7] |
| RD-1R (resistant) | Rhabdomyosarcoma | 2.0[7] |
| MCF7 | Breast Cancer | 1.2[8] |
Signaling Pathways
This compound-mediated inhibition of IGF-1R and IR leads to the downregulation of two major signaling pathways: the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway. These pathways are crucial for cell cycle progression, proliferation, and the inhibition of apoptosis.
Figure 1: this compound inhibits the IGF-1R/IR signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assays commonly used to characterize the activity of this compound.
IGF-1R Kinase Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of IGF-1R.
-
Reaction Setup : In a 96-well plate, combine recombinant human IGF-1R enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[1]
-
Initiation : Start the reaction by adding ATP.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[1]
-
Detection : Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be done using a commercial kit like ADP-Glo™.[1]
-
Data Analysis : Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
References
- 1. promega.de [promega.de]
- 2. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bio-techne.com [bio-techne.com]
- 7. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
BMS-536924: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-536924 is a potent, orally active, and ATP-competitive small molecule inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][3] Its ability to disrupt key signaling cascades has positioned it as a significant tool in cancer research, particularly in tumors where IGF-1R signaling is a critical driver of growth and survival.[3][4] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of both IGF-1R and IR, with IC50 values of 100 nM and 73 nM, respectively.[1][5] This inhibition prevents the autophosphorylation of these receptors upon ligand binding (e.g., IGF-1, IGF-2, insulin), thereby blocking the initiation of downstream intracellular signaling. The compound has also shown modest activity against other kinases such as FAK and Lck.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC50 (nM) |
| IGF-1R | 100 |
| IR | 73 |
| FAK | 150 |
| Lck | 341 |
Table 2: Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| CD8-IGF-IR-MCF10A | Breast Cancer (Engineered) | 0.48 | Inhibits growth.[1] |
| Rh41 | Rhabdomyosarcoma | 0.069 | Sensitive to this compound.[3] |
| Rh36 | Rhabdomyosarcoma | 1.6 | Resistant to this compound.[3] |
| MCF7 | Breast Cancer | 1.2 | Most sensitive among a panel of 23 breast cancer cell lines.[6] |
Downstream Signaling Pathways
Inhibition of IGF-1R and IR by this compound leads to the downregulation of two primary signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/Raf/MAPK pathway. These pathways are crucial for cell proliferation, survival, and differentiation.
The PI3K/Akt/mTOR Pathway
Upon activation, IGF-1R and IR recruit and phosphorylate insulin receptor substrate (IRS) proteins, which in turn activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt phosphorylates a multitude of downstream targets, including GSK3β and mTOR, to promote cell survival and proliferation. This compound effectively blocks the phosphorylation and activation of Akt.[5][7] Studies have shown a time-dependent inhibition of Akt phosphorylation, with complete blockage observed after 48 hours of treatment.[5]
The Ras/Raf/MAPK Pathway
The activation of IGF-1R/IR can also lead to the recruitment of adaptor proteins like Grb2, which in turn activates the Ras/Raf/MEK/ERK signaling cascade. This pathway is a key regulator of gene expression and cell cycle progression. This compound has been shown to inhibit the ligand-induced phosphorylation of ERK1/2 (MAPK1/2).[5]
Cellular Consequences of Pathway Inhibition
The blockade of these critical signaling pathways by this compound manifests in several key cellular outcomes:
-
Inhibition of Cell Proliferation: this compound demonstrates antiproliferative activity across a range of cancer cell lines.[5]
-
Induction of Apoptosis: Treatment with this compound leads to an increase in markers of apoptosis, such as cleaved PARP and caspase-3, and upregulates the expression of the pro-apoptotic protein PDCD4.[5]
-
Cell Cycle Arrest: The compound can cause a G0/G1 block, decreasing the proportion of cells in the S-phase of the cell cycle.[1]
Experimental Protocols
Western Blot Analysis for Phosphoprotein Levels
This protocol is a generalized procedure for assessing the phosphorylation status of proteins in the IGF-1R signaling pathway following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF10A, Rh41) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-incubate cells with desired concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM) or DMSO (vehicle control) for 1 hour.[5]
-
Stimulate the cells with a ligand such as IGF-1 (e.g., 50 ng/mL) for 10 minutes to induce receptor phosphorylation.[5]
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-IGF-1R, p-Akt, p-ERK1/2) and total proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
Cell Viability Assay (MTS Assay)
This protocol outlines a method to determine the effect of this compound on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
2. Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (DMSO).
3. Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
4. MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, allowing for the conversion of the tetrazolium salt to formazan by viable cells.
5. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a well-characterized inhibitor of the IGF-1R/IR signaling axis. Its ability to potently block the PI3K/Akt and MAPK pathways provides a strong rationale for its use in preclinical and potentially clinical settings for cancers reliant on this signaling network. This guide offers a foundational understanding of its mechanism and the experimental approaches to study its effects, serving as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of BMS-536924 on Akt and MAPK Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-536924 is a potent, orally active, and selective small molecule inhibitor that competitively targets the ATP-binding sites of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1][2] The IGF-1R signaling pathway is a critical regulator of cellular proliferation, survival, and transformation, with its dysregulation frequently implicated in the progression of various cancers.[3] By inhibiting IGF-1R and IR, this compound effectively blocks the initiation of downstream signaling cascades, most notably the PI3K/Akt and Ras/Raf/MAPK pathways, which are central to tumor cell growth and survival.[4][5] This technical guide provides an in-depth analysis of the effects of this compound on Akt and MAPK phosphorylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action
This compound functions as a dual inhibitor of IGF-1R and IR.[4] Upon ligand binding (e.g., IGF-1 or insulin), these receptor tyrosine kinases (RTKs) undergo autophosphorylation, creating docking sites for substrate proteins and initiating downstream signaling. This compound prevents this initial activation step. By blocking receptor autophosphorylation, it effectively abrogates the signal transduction through two major pathways:
-
The PI3K/Akt Pathway: Crucial for cell survival and inhibition of apoptosis.
-
The Ras/Raf/MEK/MAPK Pathway: Primarily involved in regulating cell proliferation and differentiation.[3]
The inhibitory activity of this compound is not entirely exclusive to IGF-1R and IR, with modest activity observed against other kinases such as FAK and Lck.[1][2] However, it displays very little activity against the downstream kinases Akt1 and MAPK1/2 themselves, confirming its action at the receptor level.[2]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, with IC50 values determining the concentration required for 50% inhibition.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value (nM) | Source |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 80 - 100 | [1][2][4] |
| Insulin Receptor (IR) | 73 | [1][2][4] |
| Focal Adhesion Kinase (FAK) | 150 | [1][2] |
| Lymphocyte-specific protein tyrosine kinase (Lck) | 341 | [1][2] |
Table 2: Cellular Effects of this compound on Akt and MAPK Phosphorylation
| Cell Line | Concentration | Treatment Time | Effect on Akt Phosphorylation | Effect on MAPK (ERK1/2) Phosphorylation | Source |
| CD8-IGF-IR-MCF10A | 1 µM | 1 - 48 hours | Time-dependent inhibition; complete blockage by 48h | Not specified | [2] |
| MCF10A | 1 µM | 1 hour pre-incubation | Inhibited IGF-I-induced phosphorylation | Inhibited IGF-I-induced phosphorylation | [2][6] |
| ML-1 (AML) | Not specified (24h) | 24 hours | Inhibition of downstream signaling | Inhibition of downstream signaling | [5][7] |
| Rh41 & Rh36 (Rhabdomyosarcoma) | Not specified | Not specified | Inhibition in sensitive cells (Rh41) | Inhibition in sensitive cells (Rh41) | [3] |
| OV202 (Ovarian Cancer) | 5 µM (IC50) | 24 - 48 hours | Reduced activation | Reduced activation | [8] |
| 4T1 (Breast Cancer) | 0.1 - 1 µM | Not specified | Inhibited insulin/IGF-1 stimulated proliferation | Not specified | [9] |
Signaling Pathways and Experimental Workflow
IGF-1R Signaling and this compound Inhibition
The following diagram illustrates the canonical IGF-1R signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits IGF-1R/IR, blocking PI3K/Akt and MAPK pathways.
Experimental Workflow: Western Blotting
Western blotting is the primary technique used to quantify changes in protein phosphorylation. The workflow involves separating proteins by size, transferring them to a membrane, and probing with antibodies specific to the phosphorylated and total protein forms.
Caption: Standard workflow for analyzing protein phosphorylation via Western Blot.
Detailed Experimental Protocols
Protocol: Analysis of Akt and MAPK Phosphorylation by Western Blot
This protocol provides a generalized procedure for assessing the effect of this compound on target protein phosphorylation in cultured cells.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF10A, ML-1) in appropriate culture dishes and grow to 70-80% confluency.[3]
-
For ligand stimulation experiments, serum-starve the cells overnight to reduce basal signaling.[2]
-
Pre-incubate cells with desired concentrations of this compound (e.g., 0.1 µM to 5 µM) or DMSO (vehicle control) for a specified time (e.g., 1 to 24 hours).[2][7]
-
If applicable, stimulate cells with a ligand like IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) before harvesting.[2][10]
2. Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[11]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.[3][11]
-
Perform electrophoresis to separate proteins based on molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) to prevent non-specific antibody binding.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[13]
-
Key Antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (ERK1/2)
-
Phospho-IGF-I Receptor β
-
β-Actin or GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three to five times with TBST for 5-15 minutes each to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.[11]
-
Final Washes: Repeat the washing step with TBST to remove unbound secondary antibody.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation.
Logical Relationship of this compound Action
The mechanism of this compound can be simplified to a direct logical cascade from receptor inhibition to cellular outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. m.youtube.com [m.youtube.com]
A Technical Guide to BMS-536924-Mediated Apoptosis Induction
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: BMS-536924 is a potent, orally active, and selective small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases.[1][2] The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overexpression is implicated in the development and progression of numerous cancers.[3][4] By competitively inhibiting the ATP-binding site of these receptors, this compound effectively blocks downstream signaling cascades, primarily the PI3K/Akt pathway, which are essential for suppressing apoptosis.[5][6] This disruption of pro-survival signaling shifts the cellular balance towards programmed cell death, making this compound a compound of significant interest in oncology research, particularly for overcoming drug resistance.[2][7] This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the induction of apoptosis by this compound.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of both IGF-1R and the structurally related insulin receptor (IR).[2] Its inhibitory concentrations (IC50) are 100 nM for IGF-1R and 73 nM for IR.[1] In cancer cells that are dependent on the IGF-1R signaling axis for survival, this inhibition is the primary trigger for apoptosis.
The binding of ligands such as IGF-1 or IGF-2 to IGF-1R initiates receptor autophosphorylation and subsequent activation of downstream pro-survival pathways. The two principal signaling cascades are:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This is a central pathway in promoting cell survival. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate PI3K. PI3K generates PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt. Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, including Bad (a BH3-only protein) and Forkhead box O (FOXO) transcription factors, thereby preventing apoptosis and promoting cell proliferation.[6][8][9]
-
MAPK/ERK Pathway: This pathway is also activated by IGF-1R and is primarily involved in regulating cell proliferation and differentiation.[6]
This compound blocks the initial autophosphorylation of IGF-1R/IR, preventing the activation of these downstream effectors.[5][6] The subsequent deactivation of the PI3K/Akt pathway is a crucial event that removes the inhibitory signals on pro-apoptotic machinery, directly leading to the induction of programmed cell death.[6][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. The mechanisms of differential sensitivity to an insulin-like growth factor-1 receptor inhibitor (this compound) and rationale for combining with EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
BMS-536924 and Cell Cycle Arrest: A Technical Guide
Executive Summary: BMS-536924 is a potent, orally active, and selective small molecule inhibitor that competitively targets the ATP-binding site of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1] Aberrant activation of the IGF-1R signaling pathway is a well-established driver of cell proliferation, survival, and oncogenic transformation in a variety of human cancers.[2][3] By blocking the catalytic activity of IGF-1R and IR, this compound effectively abrogates downstream signaling through critical pathways such as the PI3K/Akt and MAPK/ERK cascades.[4][5] A primary consequence of this inhibition is the induction of cell cycle arrest, predominantly in the G0/G1 phase, thereby halting cellular proliferation.[1][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on kinase activity and cell growth, its role in inducing G1 phase cell cycle arrest, and detailed protocols for key experimental evaluations.
Introduction
The insulin-like growth factor (IGF) signaling axis, particularly the IGF-1 receptor, plays a pivotal role in regulating normal cell growth, differentiation, and metabolism.[2] The IGF-1R is a receptor tyrosine kinase that, upon binding with its ligands (IGF-I or IGF-II), undergoes autophosphorylation and activates downstream intracellular signaling cascades.[2] In numerous malignancies, including breast cancer, sarcoma, and glioma, the IGF-1R pathway is frequently overexpressed or hyperactivated, contributing to uncontrolled cell proliferation and resistance to apoptosis.[3][7][8] This makes the IGF-1R an attractive target for cancer therapy.[3][7]
This compound was developed as a dual inhibitor of IGF-1R and the structurally related insulin receptor (IR).[4] By inhibiting these key upstream kinases, this compound provides a powerful tool to probe the biological consequences of this signaling axis and serves as a potential therapeutic agent for cancers dependent on this pathway.[3][7] A significant and consistent outcome of this compound treatment in sensitive cancer cell lines is the induction of cell cycle arrest, which forms the core focus of this guide.[1][4]
Mechanism of Action of this compound
Primary Targets and Kinase Inhibition
This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of IGF-1R and IR.[5] Its high affinity for these receptors prevents the transfer of phosphate from ATP to tyrosine residues, a critical step in receptor activation.[2] In addition to its primary targets, this compound shows inhibitory activity against other kinases, such as Focal Adhesion Kinase (FAK) and Lymphocyte-specific protein tyrosine kinase (Lck), although at higher concentrations.[1]
Impact on Downstream Signaling Pathways
Inhibition of IGF-1R/IR autophosphorylation by this compound prevents the recruitment and activation of substrate adaptors like insulin receptor substrate (IRS) proteins. This blockade disrupts two major downstream signaling pathways crucial for cell proliferation and survival:
-
PI3K/Akt Pathway: The abrogation of IRS signaling prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt (also known as Protein Kinase B). Akt is a central node that promotes cell survival and progression through the cell cycle.[5] this compound treatment leads to a time-dependent inhibition of Akt phosphorylation.[1][9]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is also activated by IGF-1R signaling and plays a role in mitogenesis. This compound has been shown to inhibit the ligand-induced phosphorylation of ERK1/2.[2]
This compound-Induced Cell Cycle Arrest
Induction of G0/G1 Arrest
A hallmark of this compound's anti-proliferative effect is the induction of cell cycle arrest in the G0/G1 phase.[1] Studies using flow cytometry have demonstrated that treatment with this compound leads to a dose-dependent accumulation of cells in G0/G1 and a corresponding decrease in the proportion of cells in the S (synthesis) phase.[1][6] This blockade of entry into the S phase effectively halts DNA replication and prevents cell division. In some cell lines, this compound also induces apoptosis, which can be observed as an increase in the sub-G1 population.[8][10]
Molecular Mediators of G1 Arrest
The progression from the G1 to the S phase of the cell cycle is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2.[11][12] The IGF-1R/PI3K/Akt pathway promotes G1-S transition through several mechanisms:
-
Cyclin D1 Regulation: Akt can phosphorylate and inactivate GSK3β, a kinase that promotes the degradation of Cyclin D1.[12] Inhibition of Akt by this compound can therefore lead to decreased Cyclin D1 levels.
-
CDK Inhibitor (CKI) Regulation: Akt can phosphorylate and promote the cytoplasmic localization of CDK inhibitors like p21 and p27, preventing them from inhibiting nuclear CDK complexes.[13][14] this compound-mediated Akt inhibition allows these inhibitors to enter the nucleus and bind to Cyclin/CDK complexes.
-
Rb Phosphorylation: The Cyclin D1-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.[15][16] This releases the E2F transcription factor, which drives the expression of genes required for S-phase entry.[17]
By inhibiting Akt, this compound disrupts these processes, leading to reduced Cyclin D1/CDK4 activity, hypophosphorylation of Rb, and the subsequent failure to progress into S phase, resulting in G1 arrest.[15][17]
Quantitative Data Summary
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 Value (nM) | Reference |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 80 - 100 | [1][9] |
| Insulin Receptor (IR) | 73 | [1][4] |
| Focal Adhesion Kinase (FAK) | 150 | [1] |
| Lymphocyte-specific protein tyrosine kinase (Lck) | 341 | [1] |
Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| CD8-IGF-IR-MCF10A | Breast (Engineered) | 0.48 | [1] |
| MCF7 | Breast | 1.2 | [2] |
| LS174T | Colon | 2.05 | [1] |
| Rh41 | Rhabdomyosarcoma | Sensitive (<1) | [3][7] |
| Rh36 | Rhabdomyosarcoma | Resistant (>1) | [3][7] |
| Ewing's Sarcoma Panel | Sarcoma | Generally Sensitive | [7][18] |
| Neuroblastoma Panel | Neuroblastoma | Generally Sensitive | [7][18] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line(s) | Concentration (µM) | Duration (hr) | Observed Effect | Reference |
| General | 0.1 - 1 | 24 | Decrease in S-phase cells, G0/G1 block | [1] |
| CD8-IGF-IR-MCF10A | Not specified | Not specified | Accumulation of cells in G0/G1 | [6] |
| Glioma Cells | 0.1 - 0.8 | 48 | Significant increase in sub-G1 DNA content (apoptosis) | [8] |
| ML-1 | Not specified | Not specified | Induces G1 arrest | [4] |
Key Experimental Protocols
Cell Proliferation Assay (MTS)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[2][5][6]
-
Cell Seeding: Seed cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 1,000-12,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.[2]
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Cell Cycle Analysis via Flow Cytometry
This protocol outlines the analysis of DNA content for cell cycle distribution using Propidium Iodide (PI) staining.[8][19][20]
-
Cell Treatment: Plate cells in 6-well plates or culture flasks and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the supernatant containing floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (can be stored for weeks).[20]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE). Collect at least 10,000 events per sample.
-
Analysis: Gate on the single-cell population to exclude doublets. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[21]
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the IGF-1R pathway following this compound treatment.[2][9][22][23]
-
Cell Lysis: Plate and treat cells with this compound as required. For acute signaling inhibition, pre-treat with the inhibitor for 1-2 hours before stimulating with IGF-I (e.g., 50 ng/mL) for 10-15 minutes.[9] Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, collect it, and clarify by centrifugation at ~16,000 x g for 20 minutes at 4°C.[22] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[23]
-
Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-phospho-IGF-1R, anti-phospho-Akt, anti-total-Akt) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD-based imager.[22]
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to their respective total protein levels. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Conclusion
This compound is a well-characterized dual inhibitor of IGF-1R and IR that demonstrates significant anti-proliferative activity in various cancer models.[3][7] Its primary mechanism of action involves the direct inhibition of receptor tyrosine kinase activity, leading to the suppression of downstream PI3K/Akt and MAPK/ERK signaling.[2][9] A key consequence of this pathway inhibition is the induction of a robust G0/G1 cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.[1][6] The data summarized in this guide highlight its potency and its specific effects on cell cycle machinery. The provided protocols offer a framework for researchers to investigate and validate the effects of this compound and similar compounds in a laboratory setting. These findings underscore the therapeutic potential of targeting the IGF-1R pathway to control cancer cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle regulators cyclin D1 and CDK4/6 have estrogen receptor-dependent divergent functions in breast cancer migration and stem cell-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin D1, Cancer Progression and Opportunities in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The double dealing of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Discovery and Synthesis of BMS-536924: A Dual Inhibitor of IGF-1R and IR
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-536924 is a potent, orally active, and competitive small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1] Developed by Bristol-Myers Squibb, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and in vivo tumor models.[2][3] Its mechanism of action involves the inhibition of receptor autophosphorylation and subsequent downstream signaling through the MEK1/2 and Akt pathways.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key pharmacological data.
Introduction
The insulin-like growth factor (IGF) signaling pathway plays a crucial role in normal cell growth, proliferation, and differentiation. However, dysregulation of this pathway, particularly through the overexpression or enhanced activity of IGF-1R, is a common feature in many types of cancer.[4] This makes IGF-1R an attractive target for therapeutic intervention. This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of IGF-1R kinase.[3] Notably, it also exhibits potent inhibitory activity against the structurally related insulin receptor (IR).[1][2] This dual inhibitory activity is a key characteristic of the compound, with potential implications for both efficacy and safety profiles.
Pharmacological Profile
This compound is characterized by its potent inhibition of both IGF-1R and IR. The compound acts as an ATP-competitive inhibitor, binding to the kinase domain of the receptors and preventing their autophosphorylation, a critical step in signal transduction.[5]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 100[1][5] |
| Insulin Receptor (IR) | 73[1][5] |
| Focal Adhesion Kinase (FAK) | 150[1][5] |
| Lymphocyte-specific protein tyrosine kinase (Lck) | 341[1][5] |
Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CD8-IGF-IR-MCF10A | Breast | 0.48[1] |
| Rh41 | Rhabdomyosarcoma | 0.069[4] |
| Rh36 | Rhabdomyosarcoma | 1.6[4] |
| HL-60 | Acute Myeloid Leukemia | 0.34[6] |
| U937 | Acute Myeloid Leukemia | <0.08[6] |
| MCF-7 | Breast | 0.5[6] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by blocking the signaling cascades downstream of IGF-1R and IR. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for substrate proteins such as IRS-1 and Shc. This initiates two major signaling pathways: the PI3K/Akt pathway, which promotes cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in mitogenesis.[4][7] By inhibiting the initial receptor phosphorylation, this compound effectively shuts down both of these critical pro-cancerous signaling axes.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (this compound) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
BMS-536924: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-536924 is a potent and selective small molecule inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] As a dual inhibitor, it plays a crucial role in the modulation of critical signaling pathways involved in cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, cell biology, and drug development.
Target Profile and Selectivity
This compound is an ATP-competitive inhibitor, demonstrating high affinity for the kinase domains of IGF-1R and IR.[3][4] Its inhibitory activity extends to a lesser extent to other kinases, highlighting a favorable selectivity profile. The quantitative measures of its potency are summarized in the tables below.
Table 1: Primary Target Inhibition
| Target | IC50 (nM) |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 100[1][2] |
| Insulin Receptor (IR) | 73[1][2] |
Table 2: Off-Target Kinase Inhibition
| Target | IC50 (nM) |
| Focal Adhesion Kinase (FAK) | 150[2][3] |
| Lymphocyte-specific protein tyrosine kinase (Lck) | 341[2][3] |
| Mitogen-activated protein kinase kinase (MEK) | Modest Activity[3] |
Signaling Pathways
This compound exerts its biological effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks the activation of downstream signaling cascades. The two primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1] These pathways are integral to cell proliferation, survival, and differentiation.
References
BMS-536924: A Potent Dual IGF-1R/IR Inhibitor in Cancer Cell Lines
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: BMS-536924 is a small molecule inhibitor that demonstrates potent and selective activity against the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] As a dual inhibitor, it disrupts critical signaling pathways involved in cell growth, proliferation, and survival, making it a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of the activity of this compound across various cancer cell lines, detailing its mechanism of action, efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the IGF-1R and IR tyrosine kinases.[3] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3] The inhibition of these pathways ultimately leads to cell cycle arrest, reduced proliferation, and induction of apoptosis in sensitive cancer cell lines.[4]
Data Presentation: In Vitro Efficacy of this compound
The sensitivity of various cancer cell lines to this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. The following tables summarize the reported IC50 values for this compound across a range of cancer cell lines.
Table 1: IC50 Values of this compound in Sarcoma and Neuroblastoma Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Sensitivity |
| Rhabdomyosarcoma | Rh41 | 0.069 | Sensitive |
| Rhabdomyosarcoma | Rh36 | 1.6 | Resistant |
| Ewing's Sarcoma | TC32 | - | Sensitive |
| Fibrosarcoma | HT1080/S | - | Sensitive |
| Leiomyosarcoma | SK-LMS-1 | - | Sensitive |
Note: Specific IC50 values for TC32, HT1080/S, and SK-LMS-1 were not explicitly provided in the search results, but the cell lines were mentioned as sensitive.
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| CD8-IGF-IR-MCF10A | 0.48 |
| MCF7 | < 6 |
| MDA-MB-231 | > 6 |
| MDA-MB-435 | > 6 |
| AU565 | - |
| SUM149 | - |
Note: A study on 23 breast cancer cell lines showed that 16 were sensitive to this compound. For some cell lines, the IC50 was not reached (>9.9 µmol/L). The table presents a selection of these cell lines.
Table 3: IC50 Values of this compound in Glioma Cell Lines
| Cell Line | IC50 (nM) |
| M059K (TMZ-sensitive) | ~200 |
| M059K-R (TMZ-resistant) | ~400 |
| U87MG (TMZ-sensitive) | ~200 |
| U87MG-R (TMZ-resistant) | ~400 |
Note: The IC50 values are approximated from graphical data presented in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the IGF-1R signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time. For phosphorylation studies, cells may be stimulated with IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) before lysis. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved PARP, and a loading control like β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the IGF-1R/IR signaling cascade.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis of signaling proteins.
Logical Relationship: Drug Sensitivity and Resistance
Caption: Upregulation of EGFR/HER2 signaling as a resistance mechanism.
References
- 1. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for BMS-536924 In Vitro Cell Proliferation Assays
These application notes provide detailed protocols for assessing the in vitro efficacy of BMS-536924, a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). The following protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor that competitively targets the ATP-binding site of the IGF-1R and IR kinases.[1][2] The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is implicated in the development and progression of numerous cancers.[3] this compound has demonstrated anti-tumor activity in various cancer models by inducing cell cycle arrest and apoptosis.[2][4] This document outlines two common in vitro methods to quantify the anti-proliferative effects of this compound: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[4][5] This inhibition leads to a reduction in cell viability and can induce apoptosis.[6]
Figure 1: this compound Signaling Pathway Inhibition.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a panel of cancer cell lines, as determined by in vitro cell proliferation assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Rh41 | Rhabdomyosarcoma | 0.069 | [3] |
| TC-71 | Ewing's Sarcoma | 0.08 | [7] |
| SK-N-AS | Neuroblastoma | 0.12 | [7] |
| A673 | Ewing's Sarcoma | 0.15 | [7] |
| RD | Rhabdomyosarcoma | 0.23 | [7] |
| CD8-IGF-IR-MCF10A | Breast Cancer | 0.48 | [2] |
| MCF7 | Breast Cancer | <6 | [8] |
| AU565 | Breast Cancer | <6 | [8] |
| SUM149 | Breast Cancer | <6 | [8] |
| MDA-MB-231 | Breast Cancer | >6 | [8] |
| Rh36 | Rhabdomyosarcoma | 1.6 | [3] |
| HT-1080 | Fibrosarcoma | >10 | [7] |
| SK-LMS-1 | Leiomyosarcoma | >10 | [7] |
Experimental Protocols
The following are detailed protocols for two standard in vitro cell proliferation assays to determine the efficacy of this compound.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Workflow:
Figure 2: CellTiter-Glo® Assay Workflow.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of complete culture medium. Include wells with medium only for background measurements.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation and Plate Equilibration: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer. Equilibrate the cell plate to room temperature for approximately 30 minutes.[1][11]
-
Assay: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[11]
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measurement: Record the luminescence using a luminometer.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear plate at an appropriate density in 100 µL of culture medium and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for the desired time period (e.g., 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Data Analysis
For both assays, the cell viability can be expressed as a percentage of the vehicle-treated control cells. The IC50 values can be calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. ch.promega.com [ch.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 11. promega.com [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated IGF-1R Following BMS-536924 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers.[2][3] BMS-536924 is a potent, orally active, ATP-competitive small molecule inhibitor of both IGF-1R and the structurally related insulin receptor (IR).[1][4] By blocking the kinase activity of these receptors, this compound inhibits autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, ultimately leading to cell growth inhibition and apoptosis.[1][5]
Western blotting is a fundamental technique used to detect and quantify the phosphorylation status of IGF-1R (p-IGF-1R), providing a direct measure of receptor activation and the efficacy of inhibitors like this compound. These application notes provide detailed protocols for performing Western blot analysis of p-IGF-1R in response to this compound treatment, along with quantitative data from various studies to serve as a reference.
Key Concepts and Signaling Pathway
This compound acts as a dual inhibitor of IGF-1R and the insulin receptor (IR), competing with ATP for the kinase domain.[1][4] This inhibition prevents the autophosphorylation of the receptor upon ligand binding (IGF-1 or IGF-2), which is the critical first step in activating downstream signaling. The inhibition of IGF-1R phosphorylation subsequently blocks the activation of key signaling molecules like Akt and ERK, which are involved in cell survival and proliferation.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on IGF-1R phosphorylation and cell proliferation across various cell lines as reported in the literature.
Table 1: IC50 Values of this compound
| Parameter | Cell Line/Target | IC50 Value | Reference |
| Kinase Activity | IGF-1R | 100 nM | [4] |
| Kinase Activity | Insulin Receptor (IR) | 73 nM | [4] |
| Kinase Activity | FAK | 150 nM | [5] |
| Kinase Activity | Lck | 341 nM | [5] |
| Cell Growth | CD8-IGF-IR-MCF10A | 0.48 µM | [4] |
| Cell Proliferation | Rh41 (rhabdomyosarcoma) | 0.069 µmol/L | [2] |
| Cell Proliferation | Rh36 (rhabdomyosarcoma) | 1.6 µmol/L | [2] |
| Cell Proliferation | MCF7 (breast cancer) | 1.2 µM | [3] |
| Colony Formation | HL-60 (AML) | 340 ± 50 nM | [1] |
| Colony Formation | U937 (AML) | <80 nM | [1] |
| Colony Formation | MCF-7 (breast cancer) | 500 ± 100 nM | [1] |
Table 2: Dose-Dependent Inhibition of p-IGF-1R by this compound
| Cell Line | This compound Concentration | Effect on p-IGF-1R | Reference |
| CD8-IGF-1R-MCF10A | 0.01 µM | Partial inhibition | [5] |
| CD8-IGF-1R-MCF10A | 0.1 µM | Partial inhibition | [5] |
| CD8-IGF-1R-MCF10A | 1 µM | Complete inhibition | [5] |
| MCF10A | 1 µM | Complete block of IGF-I stimulated p-IGF-1R | [5] |
| M059K-R and U87MG-R (glioma) | 200 and 800 nM | Significant inhibition | [6] |
| ML-1 (AML) | Submicromolar concentrations | Dose-dependent decrease | [1] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-IGF-1R after treatment with this compound.
Experimental Workflow
Materials and Reagents
-
Cell Lines: e.g., MCF10A, MCF7, M059K-R, U87MG-R, ML-1 (or other cell lines of interest)
-
Cell Culture Medium and Supplements: As required for the specific cell line
-
This compound: Solubilized in DMSO
-
IGF-1: For stimulating IGF-1R phosphorylation
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate
-
Imaging System
Detailed Protocol
1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
For experiments involving ligand stimulation, serum-starve the cells overnight (in serum-free medium) to reduce basal receptor phosphorylation.[5]
-
Pre-treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle (DMSO) for a specified duration (e.g., 1, 6, or 24 hours).[5][6]
-
If applicable, stimulate the cells with IGF-1 (e.g., 30-50 ng/mL) for a short period (e.g., 10-30 minutes) before harvesting.[5][6]
2. Cell Lysis and Protein Extraction [9][10]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-IGF-1R (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total IGF-1R and a loading control (e.g., β-actin or GAPDH). It is important to confirm that total IGF-1R levels do not change significantly with this compound treatment, although some studies have noted a potential feedback-related increase.[1][6]
-
Quantify the band intensities using densitometry software. The level of p-IGF-1R should be normalized to the total IGF-1R and/or the loading control.
Conclusion
This document provides a comprehensive guide for the Western blot analysis of p-IGF-1R in response to treatment with the inhibitor this compound. By following the detailed protocols and referencing the provided quantitative data and signaling pathway diagrams, researchers can effectively assess the inhibitory activity of this compound and investigate its impact on the IGF-1R signaling cascade in various cellular contexts. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, is recommended for achieving robust and reproducible results.
References
- 1. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Phospho-IGF-I Receptor β (Tyr1316) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
Application Notes and Protocols: Anchorage-Independent Growth Assay with BMS-536924
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of many cancer cells. Unlike normal cells, which require attachment to a solid surface to proliferate, cancer cells can grow and form colonies in a semi-solid medium, such as soft agar. The anchorage-independent growth assay, also known as the soft agar assay, is a gold-standard in vitro method to assess the tumorigenic potential of cells and to evaluate the efficacy of anti-cancer therapeutic agents.
BMS-536924 is a potent and selective small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1][2] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and transformation.[3][4] Dysregulation of this pathway is implicated in the development and progression of numerous cancers. By inhibiting IGF-1R and IR, this compound disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][5]
These application notes provide a detailed protocol for performing an anchorage-independent growth assay to evaluate the inhibitory effects of this compound on cancer cell colony formation.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of the IGF-1R and IR tyrosine kinases.[2] Upon ligand (IGF-1 or IGF-2) binding, IGF-1R undergoes autophosphorylation, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS) and Shc.[4][5] This initiates downstream signaling through two major pathways:
-
PI3K/Akt Pathway: Activated IRS recruits and activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt. Akt promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell growth and proliferation.[4][6]
-
MAPK/ERK Pathway: Phosphorylated Shc recruits the Grb2-SOS complex, leading to the activation of Ras and the subsequent MAPK/ERK cascade (Raf-MEK-ERK). This pathway is primarily involved in regulating cell proliferation and differentiation.[5]
This compound blocks the initial autophosphorylation of IGF-1R and IR, thereby inhibiting the activation of both the PI3K/Akt and MAPK/ERK pathways and suppressing the oncogenic signals that drive anchorage-independent growth.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines, demonstrating its broad anti-proliferative activity. This data is crucial for selecting appropriate cell lines and determining the concentration range for the anchorage-independent growth assay.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | 1.2 | [7] |
| CD8-IGF-IR-MCF10A | Breast Epithelial (Engineered) | 0.48 | [1] |
| LS174T | Colon Carcinoma | 2.05 | [1] |
| Rh41 | Rhabdomyosarcoma | Sensitive (IC50 < mean) | [8][9] |
| Rh36 | Rhabdomyosarcoma | Resistant (IC50 > mean) | [8][9] |
| Multiple Sarcoma & Neuroblastoma Lines | Sarcoma & Neuroblastoma | Wide range of sensitivities | [8] |
Note: Sensitivity can be cell-line specific. It is recommended to determine the IC50 for the cell line of interest prior to conducting the soft agar assay.
Experimental Protocols
This section provides a detailed protocol for performing an anchorage-independent growth assay with this compound.
Materials
-
Cells: A cancer cell line known to form colonies in soft agar (e.g., MCF7, HCT116, A549).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Agarose: High-quality, low-melting-point agarose.
-
Sterile Water: Cell culture grade.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Trypsin-EDTA: 0.25%.
-
6-well or 12-well culture plates.
-
Sterile conical tubes (15 mL and 50 mL).
-
Water bath.
-
Humidified incubator (37°C, 5% CO2).
-
Microscope for colony counting.
-
Crystal Violet solution (optional, for staining).
Experimental Workflow
Detailed Procedure
1. Preparation of Agarose Solutions [10][11][12]
-
1.2% Base Agarose: Dissolve 1.2 g of agarose in 100 mL of sterile water. Autoclave to sterilize and then cool to 42-45°C in a water bath.
-
0.7% Top Agarose: Dissolve 0.7 g of agarose in 100 mL of sterile water. Autoclave to sterilize and then cool to 42-45°C in a water bath.
-
2X Complete Medium: Prepare a 2X concentration of your complete cell culture medium. Warm to 37°C.
2. Preparation of the Base Layer [13][14][15]
-
In a sterile tube, mix equal volumes of the 1.2% agarose solution and the 2X complete medium to create a final concentration of 0.6% agarose in 1X complete medium.
-
Quickly dispense the mixture into the wells of your culture plates (e.g., 1.5 mL for a 6-well plate or 0.5 mL for a 12-well plate).
-
Allow the base layer to solidify at room temperature for at least 30 minutes in a laminar flow hood.
3. Preparation of the Top Layer (with Cells and this compound) [14][16]
-
Harvest cells using trypsin and perform a cell count. Resuspend the cells in 1X complete medium at a concentration that will result in the desired seeding density (e.g., 5,000-10,000 cells per well for a 6-well plate).
-
Prepare serial dilutions of this compound in 1X complete medium at 2X the final desired concentrations. Include a vehicle control (DMSO).
-
In separate sterile tubes for each condition, combine:
-
The cell suspension.
-
The corresponding 2X this compound dilution (or vehicle).
-
An equal volume of the 0.7% top agarose solution (pre-warmed to 42°C).
-
-
The final mixture should contain cells at the desired density, the final concentration of this compound, and 0.35% agarose in 1X complete medium.
-
Gently mix and immediately overlay this suspension onto the solidified base agar layer (e.g., 1.5 mL for a 6-well plate).
4. Incubation and Maintenance [11][17]
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 14-21 days, or until colonies are visible in the control wells.
-
To prevent the agar from drying out, add 100-200 µL of complete medium (containing the appropriate concentration of this compound or vehicle) to the top of each well every 2-3 days.
5. Colony Staining and Quantification
-
Colonies can be visualized and counted directly under a microscope. A colony is typically defined as a cluster of >50 cells.
-
Alternatively, for easier visualization and counting, stain the colonies:
-
Add 100-200 µL of a sterile 0.005% Crystal Violet solution to each well and incubate for 1-2 hours.
-
Carefully wash the wells with PBS to remove excess stain.
-
-
Count the number of colonies in each well. The results can be expressed as the percentage of colony formation inhibition compared to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No colony formation in control wells | Cell line does not grow in an anchorage-independent manner. | Use a positive control cell line known to form colonies. |
| Seeding density is too low. | Optimize the cell seeding density. | |
| Agar concentration is too high. | Use a lower percentage of agarose in the top layer. | |
| Uneven cell distribution | Inadequate mixing of cells in the top agar layer. | Ensure thorough but gentle mixing before plating. |
| Agar layers peeling off | Plates are too dry. | Ensure regular feeding and a humidified incubator environment. |
Conclusion
The anchorage-independent growth assay is a powerful tool to assess the anti-transforming potential of therapeutic agents like this compound. By inhibiting the IGF-1R signaling pathway, this compound effectively reduces the ability of cancer cells to form colonies in a semi-solid medium, a key indicator of its anti-tumorigenic activity. This protocol provides a robust framework for researchers to evaluate the efficacy of IGF-1R inhibitors and other anti-cancer compounds in a physiologically relevant in vitro setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. pnas.org [pnas.org]
- 7. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Anchorage-Independent Growth Assay [whitelabs.org]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: BMS-536924 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BMS-536924, a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), in various cell culture applications. The provided protocols and concentration guidelines are based on published research to assist in the successful design and execution of experiments.
Introduction
This compound is an ATP-competitive small molecule inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[1][2] It effectively blocks the autophosphorylation of IGF-1R and IR, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth, survival, and migration.[2] These notes offer detailed information on its optimal concentration, experimental protocols, and the signaling pathways it modulates.
Data Presentation: Optimal Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell line, the duration of the experiment, and the specific biological endpoint being measured. The following tables summarize the quantitative data from various studies to guide concentration selection.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time |
| Rh41 | Rhabdomyosarcoma | 0.069 | 72 hours |
| LAN-1 | Neuroblastoma | 0.136 | 72 hours |
| SHSY5Y | Neuroblastoma | 0.149 | 72 hours |
| SK-NAS | Neuroblastoma | 0.192 | 72 hours |
| SK-NSH | Neuroblastoma | 0.196 | 72 hours |
| IMR-32 | Neuroblastoma | 0.277 | 72 hours |
| CD8-IGF-IR-MCF10A | Breast Epithelial | 0.48 | 24 hours |
| MCF7 | Breast Cancer | 1.2 | Not Specified |
| LS174T | Colon Cancer | 2.05 | 48 hours |
| Rh36 | Rhabdomyosarcoma | 1.6 | 72 hours |
| CTR | Rhabdomyosarcoma | 0.37 | 72 hours |
| H2595 | Mesothelioma | 5 | 72 hours |
Data compiled from multiple sources.[1][3][4] A sensitivity classification cutoff of 0.35 μmol/L has been used in some studies, with cell lines below this value considered sensitive.[3]
Table 2: Effective Concentration Ranges for Various In Vitro Assays
| Assay Type | Cell Line(s) | Concentration Range | Duration | Observed Effect |
| Cell Viability | Glioma (TMZ-sensitive and -resistant) | 12.5 - 800 nM | 24, 48, or 72 hours | Decreased cell viability.[5] |
| Apoptosis Induction | Glioma (TMZ-sensitive and -resistant) | 100 - 800 nM | 48 hours | Increased fraction of cells with subG1 DNA content.[5] |
| Cell Migration (Transwell) | Glioma (TMZ-sensitive and -resistant) | 10 - 160 nM | 8 hours | Inhibition of cell migration.[5] |
| Cell Migration (Wound Healing) | Glioma (TMZ-sensitive and -resistant) | 10 - 160 nM | 8 hours | Inhibition of cell migration.[5] |
| Signaling Inhibition (p-IGF-1R/p-IR) | Glioma (TMZ-resistant) | 200 - 800 nM | 6 hours | Inhibition of IGF-1R and IR phosphorylation.[5] |
| Signaling Inhibition (p-Akt) | Rhabdomyosarcoma (Rh41, Rh36) | Increasing concentrations | 1 hour | Differential inhibition of Akt phosphorylation.[3] |
| Cell Cycle Arrest | CD8-IGF-IR-MCF10A | 0.1 - 1 µM | 24 hours | Decrease in S-phase cells and G0/G1 block.[1] |
| Acinar Proliferation Block | pBabe-MCF10A, CD8-IGF-IR-MCF10A | 1 µM | 12 days (treatment every 4 days) | Blocked acinar proliferation.[1] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis with BMS-536924 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-536924 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR) kinase activity.[1] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. By inhibiting IGF-1R/IR, this compound effectively blocks downstream signaling cascades, primarily the PI3K/Akt pathway, leading to cell cycle arrest and induction of apoptosis in tumor cells.[2][3] This makes it a compound of significant interest in oncology research and drug development.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. One of the most common methods for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and Propidium Iodide (PI). In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4][5] Propidium Iodide is a fluorescent nucleic acid stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4][5] This dual-staining strategy allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
These application notes provide a comprehensive overview and detailed protocols for the analysis of apoptosis induced by this compound treatment using Annexin V and Propidium Iodide staining followed by flow cytometry.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in temozolomide (TMZ)-resistant (M059K-R) and sensitive (M059K) glioma cells, as determined by flow cytometry analysis of sub-G1 DNA content.
| Cell Line | This compound Concentration (nM) | Percentage of Apoptotic Cells (sub-G1) (%) |
| M059K-R | 0 | 5.2 ± 0.6 |
| 100 | 10.8 ± 1.1 | |
| 200 | 18.5 ± 1.5 | |
| 400 | 25.1 ± 2.0 | |
| 800 | 32.7 ± 2.5 | |
| M059K | 0 | 4.8 ± 0.5 |
| 100 | 9.5 ± 0.9 | |
| 200 | 16.2 ± 1.3 | |
| 400 | 22.7 ± 1.8 | |
| 800 | 29.4 ± 2.3 |
Data adapted from Zhou et al., OncoTargets and Therapy, 2015.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and the general workflow for analyzing apoptosis by flow cytometry.
Caption: IGF-1R Signaling Pathway and this compound Inhibition.
Caption: Flow Cytometry Apoptosis Analysis Workflow.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 200 nM, 400 nM, 800 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared media containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the steps for staining this compound-treated cells with Annexin V and Propidium Iodide for the detection of apoptosis.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[4]
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)[4]
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from the culture plate into a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain cell membrane integrity.[4] Combine these cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.[4]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining:
-
Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.[4]
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Excite Annexin V-FITC with a 488 nm laser and detect emission at approximately 530 nm. Excite PI with a 488 nm laser and detect emission at approximately 617 nm. Be sure to include unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable, healthy cells.[6]
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[6]
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[6]
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.[4]
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Cleaved Caspase-3 in Tumors Treated with BMS-536924
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-536924 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR) tyrosine kinases.[1][2] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is frequently implicated in the development and progression of various cancers. By targeting IGF-1R, this compound disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation. Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis, or programmed cell death.
A key event in the execution phase of apoptosis is the activation of caspases, a family of cysteine proteases. Caspase-3 is a critical executioner caspase that, when activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspase-3 involves its cleavage into smaller fragments. Antibodies specific to the cleaved form of caspase-3 are therefore valuable tools for detecting and quantifying apoptotic cells within tissue samples.
This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of cleaved caspase-3 in tumor tissues treated with this compound.
Data Presentation
Table 1: Quantification of Cleaved Caspase-3 Positive Cells in this compound-Treated Tumors (Hypothetical Data)
| Treatment Group | Dosage | Duration of Treatment | Tumor Type | % Cleaved Caspase-3 Positive Cells (Mean ± SD) |
| Vehicle Control | - | 21 days | Glioblastoma Xenograft | 2.5 ± 0.8 |
| This compound | 50 mg/kg | 21 days | Glioblastoma Xenograft | 15.2 ± 3.1 |
| This compound | 100 mg/kg | 21 days | Glioblastoma Xenograft | 28.7 ± 5.4 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process for detecting its apoptotic effects, the following diagrams are provided.
Caption: this compound inhibits IGF-1R, leading to apoptosis.
Caption: Immunohistochemistry workflow for cleaved caspase-3.
Experimental Protocols
A. Preparation of Tumor Tissues
-
Tissue Collection: Excise tumors from this compound-treated and vehicle-treated control animals.
-
Fixation: Immediately fix the fresh tumor tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on positively charged slides.
B. Immunohistochemistry Protocol for Cleaved Caspase-3
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 (Asp175) antibody (dilution to be optimized, typically 1:100 - 1:400)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
3,3'-Diaminobenzidine (DAB) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking of Non-specific Binding:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-cleaved caspase-3 antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
C. Quantification of Cleaved Caspase-3 Staining
-
Image Acquisition: Acquire high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera.
-
Scoring:
-
Identify areas of the tumor for analysis, avoiding necrotic regions.
-
Count the number of cleaved caspase-3 positive cells (displaying brown cytoplasmic and/or nuclear staining) and the total number of tumor cells in at least five high-power fields (HPF) per tumor section.
-
The percentage of positive cells can be calculated as: (Number of Cleaved Caspase-3 Positive Cells / Total Number of Tumor Cells) x 100.[3]
-
Alternatively, an H-score can be calculated by multiplying the percentage of positive cells at each staining intensity level (e.g., 0, 1+, 2+, 3+) by the intensity score.
-
Conclusion
Immunohistochemistry for cleaved caspase-3 is a robust method for evaluating the pro-apoptotic efficacy of this compound in preclinical tumor models. The provided protocols and guidelines offer a framework for researchers to assess the induction of apoptosis in response to this IGF-1R inhibitor. Consistent and well-validated IHC data are crucial for understanding the mechanism of action of novel anti-cancer agents and for their continued development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Stable Cell Lines Expressing Constitutively Active IGF-1R for BMS-536924 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing stable cell lines with constitutive Insulin-like Growth Factor-1 Receptor (IGF-1R) activity. This cellular model is instrumental for investigating the efficacy and mechanism of action of IGF-1R inhibitors, such as BMS-536924. The protocols outlined below cover the generation of stable cell lines, assessment of IGF-1R signaling, and evaluation of the therapeutic potential of this compound.
Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][4] Constitutively active IGF-1R models, where the receptor is perpetually "on," provide a robust system to study the downstream signaling cascade and to screen for potent inhibitors. This compound is a small molecule inhibitor that targets the kinase activity of both IGF-1R and the closely related insulin receptor (IR).[5][6] By establishing stable cell lines expressing a constitutively active form of IGF-1R, researchers can create a reliable platform to dissect the cellular response to this compound and to identify potential biomarkers of sensitivity and resistance.[4][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines, providing a comparative view of its anti-proliferative activity. A cutoff of 0.35 μmol/L is used to classify cell lines as sensitive or resistant.[4]
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity to this compound |
| Rh41 | Rhabdomyosarcoma | 0.069 | Sensitive |
| RD-1S | Rhabdomyosarcoma | 0.238 | Sensitive |
| A549 | Lung Carcinoma | Not specified | Not specified |
| MCF7 | Breast Cancer | <6 | Sensitive |
| MDA-MB-231 | Breast Cancer | >6 | Resistant |
| Rh36 | Rhabdomyosarcoma | 1.6 | Resistant |
| RD1R | Rhabdomyosarcoma | 2.0 | Resistant |
| CD8-IGF-IR-MCF10A | Mammary Epithelial | 0.48 | Resistant |
Note: The sensitivity classification is based on the cutoff value of 0.35 μmol/L as defined in the referenced study.[4] IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.
Mandatory Visualizations
IGF-1R Signaling Pathway and Inhibition by this compound
Caption: IGF-1R signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Generating and Analyzing Stable Cell Lines
Caption: Workflow for stable cell line generation and subsequent analysis.
Experimental Protocols
Protocol 1: Generation of Stable Cell Lines Expressing Constitutively Active IGF-1R via Lentiviral Transduction
This protocol describes the creation of stable cell lines using a lentiviral system to integrate a constitutively active IGF-1R construct into the host cell genome.[8][9][10] A common constitutively active construct is CD8-IGF-IR, where the extracellular domain of IGF-1R is replaced with that of the CD8α, leading to ligand-independent dimerization and activation.[11]
Materials:
-
Target cell line (e.g., MCF10A, HEK293)
-
Lentiviral vector encoding constitutively active IGF-1R (e.g., pLenti-CD8-IGF-1R-Puro)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Polybrene
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Collect the virus-containing supernatant and filter it through a 0.45 µm filter to remove cellular debris.[10]
-
-
Transduction of Target Cells:
-
Selection of Stable Cells:
-
After transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin at a pre-determined optimal concentration).
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies are formed.[12] This process eliminates untransduced cells.
-
Expand the resistant colonies to generate a stable pool of cells expressing the constitutively active IGF-1R.
-
Protocol 2: Western Blot Analysis of IGF-1R Signaling Pathway
This protocol is for assessing the activation of IGF-1R and its downstream signaling components, such as Akt.
Materials:
-
Stable cell line expressing constitutively active IGF-1R and parental control cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1Rβ, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Plate the stable cells and control cells.
-
For drug treatment, incubate the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours).[5][6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[13]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]
-
Protocol 3: Cell Viability Assay (MTT/XTT) for this compound Efficacy
This protocol measures cell viability to determine the IC50 value of this compound. Both MTT and XTT assays are colorimetric assays that measure the metabolic activity of viable cells.[15][16]
Materials:
-
Stable cell line expressing constitutively active IGF-1R
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an optimized density and allow them to adhere overnight.[5]
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[5] Include a vehicle-only control.
-
-
MTT/XTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities [mdpi.com]
- 4. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. addgene.org [addgene.org]
- 9. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 10. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus [bio-protocol.org]
- 11. Constitutively Active Type I Insulin-Like Growth Factor Receptor Causes Transformation and Xenograft Growth of Immortalized Mammary Epithelial Cells and Is Accompanied by an Epithelial-to-Mesenchymal Transition Mediated by NF-κB and Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Western Blot protocol specific for IGF1R antibody (NBP1-77679): Novus Biologicals [novusbio.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for BMS-536924 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-536924 is a potent and selective small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1] As a dual inhibitor, it effectively blocks the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and transformation.[2][3] The overexpression and enhanced activity of IGF-1R in various tumor types have made it a compelling target for cancer therapy.[3] Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures, making them invaluable tools for preclinical drug evaluation. These application notes provide detailed protocols for the utilization of this compound in 3D cell culture models to assess its anti-cancer efficacy.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the IGF-1R and IR kinases.[2] By binding to the ATP-binding pocket of these receptors, it prevents autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to a G0/G1 cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation.[1] Studies have shown that this compound can reverse the transformed phenotype induced by IGF-1R, highlighting its potential as a therapeutic agent.[4][5][6][7]
Data Presentation
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (2D Culture) | Key Findings in 3D Culture | Reference |
| CD8-IGF-IR-MCF10A | Breast Cancer | 0.4 µM | Blockade of proliferation, restoration of apical-basal polarity, enhanced apoptosis. | [4][7] |
| MCF7 | Breast Cancer | Not specified | Blockade of proliferation, formation of hollow polarized lumen. | [4][5][6][7] |
| Rh41 | Rhabdomyosarcoma | Sensitive (IC50 not specified) | Upregulation of PDCD4, cleavage of PARP and caspase-3. | [2][3] |
| Rh36 | Rhabdomyosarcoma | Resistant (IC50 not specified) | Less sensitive to this compound-induced apoptosis. | [3] |
| HL-60 | Acute Myeloid Leukemia | 340 ± 50 nM (colony formation) | Inhibition of colony formation. | [8] |
| U937 | Acute Myeloid Leukemia | <80 nM (colony formation) | Inhibition of colony formation. | [8] |
Signaling Pathway
Caption: this compound inhibits IGF-1R/IR signaling pathways.
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids using the Liquid Overlay Technique
This protocol describes the formation of tumor spheroids in ultra-low attachment plates, a widely used method for generating 3D cell culture models.
Materials:
-
Cancer cell line of interest (e.g., MCF7, HT-29)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
-
Spheroid Formation:
-
Dilute the cell suspension to the desired concentration (e.g., 1,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be below 0.1%.
-
After spheroid formation, carefully remove 50 µL of the medium from each well and replace it with 50 µL of the medium containing the desired concentration of this compound.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Assessment of Spheroid Viability:
-
Spheroid viability can be assessed using various methods, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
Follow the manufacturer's instructions for the chosen viability assay.
-
Measure luminescence or fluorescence using a plate reader.
-
Protocol 2: Analysis of Apoptosis in 3D Spheroids
This protocol outlines the detection of apoptosis in this compound-treated spheroids through immunofluorescence staining for cleaved caspase-3.
Materials:
-
Tumor spheroids treated with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Fixation and Permeabilization:
-
Carefully collect the spheroids and wash them with PBS.
-
Fix the spheroids in 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the spheroids in blocking buffer for 1 hour.
-
Incubate the spheroids with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.
-
Wash the spheroids three times with PBS.
-
-
Imaging:
-
Counterstain the nuclei with DAPI for 15 minutes.
-
Mount the spheroids on a glass slide.
-
Image the spheroids using a confocal microscope to visualize the apoptotic cells.
-
Experimental Workflow
Caption: Experimental workflow for this compound in 3D cell culture.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor spheroid formation | Incorrect cell seeding density, cell type not suitable for spheroid formation. | Optimize cell seeding density. Try a different spheroid formation method (e.g., hanging drop). |
| High background in viability assay | Incomplete cell lysis, reagent interference. | Ensure complete lysis of spheroids. Run a control with medium and reagent only. |
| Weak signal in immunofluorescence | Inefficient antibody penetration, low target protein expression. | Increase permeabilization time. Use a higher antibody concentration or a more sensitive detection method. |
| Inconsistent spheroid size | Uneven cell seeding, cell clumping. | Ensure a single-cell suspension before seeding. Gently pipette to mix before dispensing. |
Conclusion
This compound is a valuable tool for investigating the role of the IGF-1R/IR signaling pathway in cancer. The use of 3D cell culture models provides a more physiologically relevant system to evaluate the anti-tumor effects of this inhibitor. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their 3D cell culture-based cancer research and drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMS-536924 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the IGF-1R/IR inhibitor, BMS-536924, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinase.[1][2] It functions by blocking receptor autophosphorylation and subsequently inhibiting downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and differentiation.
Q2: We are observing intrinsic resistance to this compound in our cancer cell line. What are the potential underlying mechanisms?
A2: Intrinsic resistance to this compound can be multifactorial. Key reported mechanisms include:
-
Activation of alternative signaling pathways: Overexpression and activation of other receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and HER2, can provide compensatory survival signals, rendering cells less dependent on the IGF-1R/IR axis.[3][4][5][6][7]
-
Expression levels of IGF system components: High expression of IGF-binding proteins (IGFBP-3 and IGFBP-6) has been correlated with resistance, potentially by modulating the availability of IGF ligands.[3][6] Conversely, high expression of IGF-1, IGF-2, and IGF-1R is often observed in sensitive cell lines.[3][6]
-
Tumor subtype specificity: Certain cancer subtypes exhibit inherent resistance. For instance, fibrosarcoma, leiomyosarcoma, and liposarcoma cell lines have shown relative resistance compared to more sensitive subtypes like Ewing's sarcoma, rhabdomyosarcoma, and neuroblastoma.[3][6]
Q3: Our cancer cells initially respond to this compound but eventually develop acquired resistance. What are the likely causes?
A3: Acquired resistance often involves the upregulation of bypass signaling pathways. A primary mechanism is the adaptive upregulation of the HER (EGFR/HER2) family of receptors.[4][5] Inhibition of IGF-1R/IR signaling can lead to increased expression and activation of EGFR and HER2, which then drive cell proliferation and survival.[4][5][8]
Q4: How can we experimentally determine if our resistant cells have upregulated the EGFR/HER2 pathway?
A4: You can investigate the upregulation of the EGFR/HER2 pathway through several methods:
-
Western Blotting: Probe for total and phosphorylated levels of EGFR, HER2, and downstream effectors like Akt and ERK in your resistant cell lines compared to sensitive or parental cells. An increase in the phosphorylated forms of these proteins in resistant cells would suggest pathway activation.
-
Gene Expression Analysis (qPCR or Microarray): Analyze the mRNA levels of EGFR, HER2, and their ligands (e.g., EGF, heregulin) to determine if their expression is elevated in resistant cells.[3]
Q5: If EGFR/HER2 pathway activation is confirmed as the resistance mechanism, what is a potential therapeutic strategy to overcome it?
A5: A rational strategy is the combination of this compound with an EGFR or pan-HER inhibitor.[3][4][5] Studies have shown that simultaneous inhibition of both the IGF-1R and HER pathways can result in synergistic antiproliferative and pro-apoptotic effects in resistant cells.[4][5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell proliferation assays.
| Potential Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. The linear range of the assay is dependent on cell number. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Incubation Time | Use a consistent incubation time for drug treatment (e.g., 72 hours) as IC50 values can vary with exposure duration. |
| Assay Reagent Variability | Ensure that the MTS or MTT reagent is properly stored and that the incubation time with the reagent is optimized and consistent. |
| Cell Line Instability | Regularly perform cell line authentication to ensure the identity and purity of your cell line. Genetic drift can alter drug sensitivity. |
Problem 2: No significant inhibition of Akt or ERK phosphorylation is observed by Western blot after this compound treatment in a supposedly sensitive cell line.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting p-Akt and p-ERK in your specific cell line. |
| Basal Pathway Activation | Ensure that the cells are properly serum-starved before stimulation with IGF-1 to reduce basal levels of Akt and ERK phosphorylation. |
| Antibody Quality | Verify the specificity and efficacy of your primary and secondary antibodies. Use appropriate positive and negative controls. |
| Compensatory Signaling | Even in sensitive lines, there might be some level of crosstalk from other pathways. Consider co-treatment with inhibitors of other relevant pathways if single-agent treatment is not fully effective. |
| Protein Lysate Quality | Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins of interest. |
Data Presentation
Table 1: this compound IC50 Values in Sarcoma and Neuroblastoma Cell Lines
| Cell Line | Cancer Subtype | IC50 (µM) | Sensitivity |
| Rh41 | Rhabdomyosarcoma | 0.069 | Sensitive |
| Rh36 | Rhabdomyosarcoma | 1.6 | Resistant |
| A-204 | Rhabdomyosarcoma | 0.07 | Sensitive |
| RD | Rhabdomyosarcoma | 0.16 | Sensitive |
| TC-71 | Ewing's Sarcoma | 0.03 | Sensitive |
| SK-ES-1 | Ewing's Sarcoma | 0.04 | Sensitive |
| HT-1080 | Fibrosarcoma | 1.4 | Resistant |
| SK-LMS-1 | Leiomyosarcoma | 2.1 | Resistant |
| SW-872 | Liposarcoma | 3.2 | Resistant |
| CHP-212 | Neuroblastoma | 0.12 | Sensitive |
| SK-N-AS | Neuroblastoma | 0.25 | Sensitive |
| IMR-32 | Neuroblastoma | 0.31 | Sensitive |
Data compiled from multiple sources. A sensitivity cutoff of 0.35 µM is often used.[3][9]
Table 2: this compound IC50 Values in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MCF7 | 1.2 |
| T-47D | 2.5 |
| MDA-MB-231 | 4.8 |
| SK-BR-3 | >9.9 (Resistant) |
| BT-474 | >9.9 (Resistant) |
Data suggests that HER2-overexpressing cell lines (SK-BR-3, BT-474) are more resistant.[10][11]
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the activation of IGF-1R, EGFR, and downstream signaling pathways.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat with this compound at the desired concentrations for the appropriate time. For pathway activation, stimulate with IGF-1 (e.g., 50 ng/mL) or EGF (e.g., 20 ng/mL) for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated IGF-1R, IR, EGFR, HER2, Akt, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: IGF-1R signaling and this compound inhibition.
Caption: EGFR/HER2 upregulation as a resistance mechanism.
Caption: Workflow for this compound resistance analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. igbmc.fr [igbmc.fr]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 11. youtube.com [youtube.com]
Overcoming BMS-536924 Resistance: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to BMS-536924, a potent small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ATP-competitive small molecule inhibitor that dually targets the IGF-1R and the insulin receptor (IR).[1][2][3] Its primary mechanism involves blocking the autophosphorylation of these receptors, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][2][4]
Q2: What are the known mechanisms of resistance to this compound?
Resistance to this compound can be intrinsic or acquired. A primary mechanism of resistance is the activation of alternative signaling pathways that bypass the IGF-1R/IR axis.[4][5] A well-documented escape route is the upregulation and activation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[4][5][6][7] Studies have shown that cell lines resistant to this compound often exhibit overexpression of EGFR and its ligands.[4][5] Additionally, high expression of IGF-binding proteins, specifically IGFBP-3 and IGFBP-6, has been correlated with resistance.[4][5]
Q3: What combination therapies have shown promise in overcoming this compound resistance?
Combination therapy is a key strategy to overcome resistance. The most extensively studied and effective combination is the dual targeting of the IGF-1R/IR and the EGFR/HER2 pathways.[4][5][6] Combining this compound with a pan-HER inhibitor, such as BMS-599626, has demonstrated synergistic antiproliferative effects in ovarian and breast cancer cell lines.[6] Another potential combination strategy involves the use of PARP inhibitors, like 3-aminobenzamide, which has shown to sensitize ovarian cancer cells to this compound.[8]
Q4: What is the rationale for combining this compound with an EGFR/HER2 inhibitor?
There is significant crosstalk between the IGF-1R and EGFR/HER2 signaling pathways.[4][6] Inhibition of IGF-1R can lead to a compensatory upregulation and activation of the HER family of receptors.[6][7] This adaptive response allows cancer cells to maintain proliferative and survival signals, thus conferring resistance to this compound. By simultaneously inhibiting both pathways, this escape mechanism is blocked, leading to enhanced antitumor activity, decreased downstream signaling through Akt and ERK, and increased apoptosis.[4][6]
Troubleshooting Guide
Problem: My cancer cell line shows high intrinsic resistance to this compound.
-
Possible Cause 1: High expression of EGFR/HER2.
-
Troubleshooting Step: Profile the expression levels of EGFR, HER2, and their ligands in your cell line using Western blotting or qPCR.
-
Solution: If EGFR/HER2 are highly expressed, consider a combination therapy approach with an EGFR or pan-HER inhibitor.
-
-
Possible Cause 2: High expression of IGF-binding proteins (IGFBPs).
-
Possible Cause 3: The cancer type is known to be less responsive.
Problem: My cell line has developed acquired resistance to this compound after initial sensitivity.
-
Possible Cause: Upregulation of bypass signaling pathways.
-
Troubleshooting Step: Perform a comparative analysis of the parental sensitive cells and the acquired resistant cells. Analyze changes in the phosphoproteome and gene expression, with a focus on receptor tyrosine kinases like EGFR, HER2, and others.
-
Solution: Implement a combination therapy targeting the identified upregulated pathway. For example, if EGFR is overexpressed and activated in the resistant line, introduce an EGFR inhibitor.
-
Data Presentation
Table 1: In Vitro Sensitivity of Sarcoma and Neuroblastoma Cell Lines to this compound
| Cell Line | Histology | IC50 (µM) | Sensitivity Classification |
| TC-32 | Ewing's Sarcoma | 0.08 | Sensitive |
| SK-N-MC | Ewing's Sarcoma | 0.12 | Sensitive |
| Rh41 | Rhabdomyosarcoma | 0.15 | Sensitive |
| RD-1 | Rhabdomyosarcoma | 0.24 | Sensitive |
| SK-N-AS | Neuroblastoma | 0.28 | Sensitive |
| A204 | Rhabdomyosarcoma | 1.2 | Resistant |
| HT1080 | Fibrosarcoma | 1.5 | Resistant |
| SK-LMS-1 | Leiomyosarcoma | 2.1 | Resistant |
| Rh36 | Rhabdomyosarcoma | 2.5 | Resistant |
This table is a representative summary based on data patterns described in the literature; specific values may vary between experiments.[4]
Table 2: Synergistic Antiproliferative Effects of this compound and BMS-599626 (pan-HER inhibitor) in Ovarian Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | BMS-599626 IC50 (µM) | Combination Index (CI)* |
| OV202 | 5.0 | 10.0 | < 1 (Synergistic) |
| OVCAR-3 | N/A | N/A | < 1 (Synergistic) |
| OVCAR-4 | N/A | N/A | < 1 (Synergistic) |
| SKOV-3 | N/A | N/A | < 1 (Synergistic) |
| TOV-81D | N/A | N/A | < 1 (Synergistic) |
*A Combination Index (CI) of less than 1 indicates a synergistic effect. Data is illustrative of findings reported in the literature.[6]
Experimental Protocols
Protocol 1: Assessing Cell Proliferation and IC50 Determination
-
Cell Plating: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in their respective growth media. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Add the drug to the cells at final concentrations ranging from 0.01 to 10 µM. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Assess cell viability using a colorimetric assay such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).
-
Data Analysis: Measure absorbance at 490 nm. Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound and/or a combination agent at specified concentrations for the desired time points (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-IGF-1R, p-Akt, p-ERK, p-EGFR) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of resistance to this compound via EGFR/HER2 pathway activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of differential sensitivity to an insulin-like growth factor-1 receptor inhibitor (this compound) and rationale for combining with EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HER receptor signaling confers resistance to the insulin-like growth factor-I receptor inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Hyperglycemia as a Side Effect of BMS-536924 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperglycemia as a potential side effect of the dual IGF-1R/IR inhibitor, BMS-536924, in in vivo experimental models.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Observation of mild to moderate hyperglycemia. | This is an expected pharmacodynamic effect of this compound due to the inhibition of the insulin receptor (IR).[1][2] | - Continue routine blood glucose monitoring as per the established protocol.- Ensure the observed glucose levels are within a manageable range and not leading to adverse clinical signs in the animals.- Refer to the FAQ section for a detailed explanation of the mechanism. |
| No significant hyperglycemia observed. | Due to the pharmacokinetic properties of this compound, it does not accumulate in muscle tissue to levels sufficient to block insulin-stimulated glucose uptake, thus significant hyperglycemia is not expected.[2][3] | - This is a known characteristic of this compound in vivo.- Confirm drug administration and formulation are correct.- Consider measuring plasma insulin levels; hyperinsulinemia is an expected compensatory response.[2] |
| Animals exhibit signs of distress (e.g., excessive thirst, urination, weight loss). | While significant hyperglycemia is not typical, individual animal responses can vary. These signs may indicate more severe hyperglycemia than expected. | - Immediately measure blood glucose levels.- If hyperglycemia is severe (e.g., >400 mg/dL), consult with the veterinary staff.- Consider dose reduction or temporary cessation of this compound treatment.- Review animal husbandry conditions to rule out other causes. |
| Variability in blood glucose readings between animals. | Biological variability is normal. Differences in food consumption, stress levels, and individual metabolic rates can contribute to this. | - Ensure consistent experimental conditions for all animals (e.g., fasting times, handling).- Increase the frequency of monitoring to establish a clearer trend for each animal.- Analyze data for statistical significance to determine if the variability is within an acceptable range. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound, an insulin receptor inhibitor, not cause severe hyperglycemia in vivo?
A1: While this compound is a potent inhibitor of the insulin receptor (IR), its pharmacokinetic profile plays a crucial role in its in vivo metabolic effects. Studies have shown that this compound does not accumulate to high concentrations in muscle tissue.[2][3] Muscle is a primary site for insulin-stimulated glucose uptake. Therefore, at therapeutic doses, there is insufficient inhibition of IR signaling in the muscle to cause a significant impairment of glucose disposal, thus preventing severe hyperglycemia.[2]
Q2: What is the expected metabolic phenotype in animals treated with this compound?
A2: The typical metabolic phenotype observed is minor or insignificant hyperglycemia accompanied by a compensatory hyperinsulinemia.[2] The inhibition of the insulin receptor by this compound leads to a state of insulin resistance. The pancreatic β-cells respond by increasing insulin secretion to overcome this resistance, resulting in elevated circulating insulin levels.
Q3: What is the mechanism of action of this compound that leads to altered glucose metabolism?
A3: this compound is a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), with IC50 values of 100 nM and 73 nM, respectively. By binding to the ATP-binding site of these receptors, it inhibits their autophosphorylation and downstream signaling through pathways such as the PI3K/Akt and MAPK pathways. The inhibition of the insulin receptor is the primary cause of the observed effects on glucose homeostasis.
Q4: What are the recommended blood glucose monitoring schedules?
A4: A baseline blood glucose measurement should be taken before the first dose of this compound. For the initial week of treatment, it is advisable to monitor blood glucose 2-3 times per week to establish the response in your model. Subsequently, weekly monitoring should be sufficient unless you observe any adverse clinical signs. Blood samples are typically taken from the tail vein.
Q5: Should I fast my animals before blood glucose monitoring?
A5: Yes, fasting is recommended to reduce variability in blood glucose readings. A fasting period of 4-6 hours is typically sufficient for mice and rats. Ensure that the fasting duration is consistent across all experimental groups and time points.
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
-
Animal Preparation:
-
Fast the mice for 4-6 hours before the measurement. Ensure free access to water.
-
-
Blood Collection:
-
Gently restrain the mouse.
-
Warm the tail with a heat lamp or warm water to increase blood flow.
-
Make a small nick at the tip of the tail using a sterile lancet.
-
Gently massage the tail from the base to the tip to obtain a small drop of blood.
-
-
Measurement:
-
Use a calibrated handheld glucometer to measure the blood glucose concentration.
-
Record the value.
-
-
Post-Procedure Care:
-
Apply gentle pressure to the tail tip with a clean gauze to stop the bleeding.
-
Return the mouse to its cage and provide access to food.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
An OGTT can be performed to assess the impact of this compound on glucose disposal.
-
Animal Preparation:
-
Fast the mice overnight (approximately 12-16 hours). Ensure free access to water.
-
-
Baseline Measurement:
-
Take a baseline blood glucose measurement (t=0) as described in Protocol 1.
-
-
Glucose Administration:
-
Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
-
Serial Blood Glucose Measurements:
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for each group to quantify glucose tolerance.
-
Quantitative Data Summary
| Parameter | Vehicle Control (Typical Range) | This compound Treated (Expected Range) | Reference |
| Fasting Blood Glucose (mg/dL) | 80 - 120 | 120 - 180 (minor increase) | [2] |
| Fasting Plasma Insulin (ng/mL) | 0.5 - 1.5 | 2.0 - 5.0 (hyperinsulinemia) | [2] |
| OGTT Peak Glucose (mg/dL) | 250 - 350 | 350 - 500 (impaired tolerance) | General Knowledge |
Note: These are approximate ranges and can vary depending on the animal strain, age, and specific experimental conditions.
Visualizations
Caption: this compound inhibits IR and IGF-1R signaling, leading to minor hyperglycemia and compensatory hyperinsulinemia.
Caption: A typical experimental workflow for assessing the metabolic effects of this compound in vivo.
Caption: A decision-making flowchart for troubleshooting hyperglycemia during this compound treatment.
References
- 1. rndsystems.com [rndsystems.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. IGF1/insulin receptor kinase inhibition by this compound is better tolerated than alloxan-induced hypoinsulinemia and more effective than metformin in the treatment of experimental insulin-responsive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-536924 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-536924 in in vivo experiments. The information is designed to assist in optimizing dosage, understanding experimental protocols, and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, and competitive dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinase.[1][2] It functions by competing with ATP at the kinase domain of these receptors, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[2][4][5]
Q2: What is a typical starting dosage for in vivo studies with this compound?
A2: Based on preclinical studies, a common and effective oral dosage of this compound ranges from 20 mg/kg to 100 mg/kg, administered once or twice daily.[6][7][8] The optimal dosage will depend on the specific tumor model and the research question. It is advisable to perform a pilot study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should I prepare this compound for oral administration in mice?
A3: A commonly used vehicle for dissolving this compound for oral gavage is a mixture of polyethylene glycol 400 (PEG400) and water. A typical ratio is 80:20 (v/v) of PEG400 to water[3] or a 4:1 concentration of PEG400 to sterile water.[6][8] It is crucial to ensure the compound is fully dissolved before administration.
Q4: What are the expected downstream effects of this compound treatment in vivo?
A4: Treatment with this compound is expected to inhibit the phosphorylation of IGF-1R and IR in tumor tissues.[7] This leads to a reduction in the phosphorylation of downstream signaling proteins such as Akt and ERK.[4][9] Consequently, this can lead to decreased tumor cell proliferation, induction of apoptosis, and inhibition of tumor growth.[3][4][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant anti-tumor effect observed. | - Suboptimal dosage. - Poor bioavailability. - Intrinsic or acquired resistance of the tumor model. | - Perform a dose-response study to identify the optimal dosage (e.g., 20, 40, 100 mg/kg/day). - Ensure proper formulation and administration of the compound. - Evaluate the expression and activation of IGF-1R/IR in your tumor model. Consider combination therapies, as resistance can be mediated by upregulation of other signaling pathways like the HER family of receptors.[9] |
| Signs of toxicity in animals (e.g., weight loss, hyperglycemia). | - Dosage is too high. - Off-target effects. | - Reduce the dosage or the frequency of administration. - Monitor blood glucose levels, as this compound can cause a significant elevation in glucose levels after a glucose challenge.[3] However, studies have shown it is generally well-tolerated without causing severe hyperglycemia.[6][10] - Monitor animal body weight regularly.[3][7] |
| Variability in tumor response between animals. | - Inconsistent drug administration. - Heterogeneity of the tumor model. | - Ensure accurate and consistent oral gavage technique. - Increase the number of animals per group to improve statistical power. |
| Difficulty in dissolving this compound. | - Improper solvent or concentration. | - Use the recommended vehicle of PEG400 and water. Gentle warming and vortexing may aid in dissolution. Prepare fresh solutions for each administration. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosage and Schedule | Vehicle | Outcome | Reference |
| Nude Mice | CD8-IGF-1R-MCF10A Xenografts | 100 mg/kg, p.o., daily | Not Specified | 76% reduction in tumor volume after two weeks. | [3] |
| Nude Mice | TGBC-1TKB Xenografts | 70 mg/kg, p.o. | Not Specified | Significant inhibition of tumor growth. | [3] |
| Nude Mice | IGR-1R Sal Tumor Model | 100-300 mg/kg, p.o., once daily | Not Specified | Strong inhibition of tumor growth. | [3] |
| Nude Mice | Colo205 Human Colon Carcinoma | 100-300 mg/kg (once daily) or 50, 100 mg/kg (twice daily), p.o. | Not Specified | Demonstrated anti-tumor activity. | [3] |
| BALB/c Mice | 4T1 Mammary Carcinoma | 100 mg/kg, p.o., twice daily | 4:1 PEG400:ddH₂O | Significant reduction in tumor growth. | [6][8] |
| Nude Mice | M059K-R and M059K Glioma | 20 and 40 mg/kg, i.p., daily | Not Specified | Significant inhibition of tumor growth at 40 mg/kg. | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Vehicle | Key Findings | Reference |
| Mouse, Rat, Dog, Monkey | Oral | 80:20 (v/v) PEG400:Water | Good bioavailability in all species. Nonlinear pharmacokinetics observed in rodents at increasing doses. | [3] |
| BALB/c Mice | Oral | 4:1 PEG400:ddH₂O | Drug levels in muscle were significantly lower than in tumor and serum, potentially explaining the tolerable toxicity profile. | [6][8] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Drug Preparation: Prepare this compound in a vehicle of 80:20 (v/v) PEG400 and water. Ensure complete dissolution.
-
Dosing: Administer this compound orally via gavage at the desired dosage and schedule (e.g., 100 mg/kg, once daily). A vehicle control group should be included.
-
Monitoring: Monitor animal body weight and overall health status throughout the study.
-
Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Protocol 2: Pharmacodynamic Analysis of Downstream Signaling
-
Study Design: Treat tumor-bearing mice with a single dose of this compound or vehicle.
-
Tissue Collection: At various time points post-treatment (e.g., 2, 6, 24 hours), euthanize the animals and collect tumor and relevant normal tissues.
-
Protein Extraction: Immediately snap-freeze tissues in liquid nitrogen or homogenize in lysis buffer containing protease and phosphatase inhibitors to prepare protein lysates.
-
Western Blotting: Perform western blot analysis on the protein lysates to assess the phosphorylation status of IGF-1R/IR, Akt, and ERK, as well as the total protein levels of these signaling molecules. Use β-actin or GAPDH as a loading control.
Visualizations
Caption: this compound inhibits the IGF-1R/IR signaling pathway.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
- 7. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. HER receptor signaling confers resistance to the insulin-like growth factor 1 receptor inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IGF1/insulin receptor kinase inhibition by this compound is better tolerated than alloxan-induced hypoinsulinemia and more effective than metformin in the treatment of experimental insulin-responsive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in BMS-536924 proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell proliferation assays using the IGF-1R/IR inhibitor, BMS-536924.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive small molecule inhibitor that targets both the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration.[3][4]
Q2: I am observing significant variability in the IC50 value of this compound in my experiments. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors:
-
Cell Line-Dependent Sensitivity: Different cancer cell lines exhibit a wide range of sensitivities to this compound.[3][5] For example, most Ewing's sarcoma, rhabdomyosarcoma, and neuroblastoma cell lines tested in studies have shown sensitivity, while fibrosarcoma, leiomyosarcoma, and liposarcoma cell lines have been found to be more resistant.[3]
-
Compensatory Signaling Pathways: Resistance to this compound can be mediated by the upregulation of alternative signaling pathways. A key mechanism of resistance is the activation of the HER (EGFR) receptor family signaling cascade.[3][6][7]
-
Experimental Conditions: Variations in experimental protocols can significantly impact results. Factors such as cell seeding density, the duration of drug exposure, and the type of proliferation assay used can all contribute to variability.[5][8]
-
Presence of Growth Factors: The presence or absence of ligands such as IGF-1 in the culture medium can affect the apparent activity of the inhibitor.[1][8]
Q3: My cells seem to become resistant to this compound over time. Why might this be happening?
The development of resistance to this compound is often linked to the activation of compensatory signaling pathways.[6] When IGF-1R/IR signaling is inhibited, cancer cells can adapt by upregulating other pro-survival pathways, most notably the HER/EGFR pathway.[3][6] This "crosstalk" between receptor tyrosine kinases can bypass the inhibitory effect of this compound and allow cells to continue proliferating.[6][7] Studies have shown that combining this compound with an EGFR/HER2 inhibitor can lead to synergistic anti-proliferative effects.[3][6]
Q4: Which type of proliferation assay is most suitable for testing this compound?
Several types of proliferation assays have been successfully used to evaluate the effects of this compound. The choice of assay may depend on the specific cell line and experimental goals. Commonly used methods include:
-
MTS/MTT Assays: These colorimetric assays measure metabolic activity, which is proportional to the number of viable cells.[8][9]
-
[3H]Thymidine Incorporation Assays: This method directly measures DNA synthesis and cell proliferation.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[10]
-
Direct Cell Counting: Methods like using a hemocytometer or automated cell counters can also be employed.
It is crucial to maintain consistency in the chosen assay method throughout a series of experiments to ensure comparability of results.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Optimize seeding density for each cell line to ensure cells are in the logarithmic growth phase during the assay. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. | |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. | |
| Cells show little to no response to this compound | Cell line is inherently resistant. | Screen a panel of cell lines to identify sensitive models. Consider investigating the status of the IGF-1R and HER/EGFR pathways in your cell line. |
| Upregulation of compensatory pathways. | Test for the activation of HER/EGFR family receptors. Consider co-treatment with an EGFR/HER2 inhibitor.[6] | |
| Suboptimal assay duration. | Optimize the drug incubation time. Proliferation assays with this compound are often run for 72 hours.[1][8] | |
| Edge effects observed in 96-well plates | Evaporation of media from outer wells. | To minimize evaporation, do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile media or PBS. |
| Inconsistent results with different proliferation assays | Assays measure different cellular parameters (e.g., metabolic activity vs. DNA synthesis). | Be aware of the principle behind each assay. For critical findings, confirm results using a secondary assay that measures a different aspect of cell proliferation. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity Classification | Reference |
| Rh4 | Rhabdomyosarcoma | 0.027 | Sensitive | [3] |
| Rh41 | Rhabdomyosarcoma | 0.069 | Sensitive | [3] |
| LAN-1 | Neuroblastoma | 0.136 | Sensitive | [3] |
| SHSY5Y | Neuroblastoma | 0.149 | Sensitive | [3] |
| SK-NAS | Neuroblastoma | 0.192 | Sensitive | [3] |
| SK-NSH | Neuroblastoma | 0.196 | Sensitive | [3] |
| IMR-32 | Neuroblastoma | 0.277 | Sensitive | [3] |
| CTR | Rhabdomyosarcoma | 0.37 | Resistant | [3] |
| Rh36 | Rhabdomyosarcoma | 1.6 | Resistant | [3] |
| MCF7 | Breast Cancer | 1.2 | Sensitive | [5] |
| LS174T | Colon Cancer | 2.05 | - | [2] |
| H2595 | - | 5 | Resistant | [3] |
Sensitivity classification cutoff is 0.35 µmol/L as defined in the source.[3]
Experimental Protocols
Standard Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-12,000 cells/well) in 100 µL of complete growth medium.[8] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C.[8]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[9]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all other values. Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using appropriate software.
Mandatory Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER receptor signaling confers resistance to the insulin-like growth factor 1 receptor inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
- 10. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on BMS-536924 efficacy in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the dual insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) inhibitor, BMS-536924, in vitro. A primary focus is addressing the impact of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cell proliferation assays. What could be the cause?
A1: One of the most common sources of variability in in vitro experiments with this compound is the concentration of fetal bovine serum (FBS) in the cell culture medium. FBS contains growth factors, including Insulin-like Growth Factors (IGFs), that activate the IGF-1R signaling pathway.[1] The presence of these endogenous activators can compete with this compound, leading to a higher apparent IC50. Therefore, changes in serum concentration between experiments will directly impact the measured efficacy of the inhibitor.
Q2: How does serum concentration specifically affect the efficacy of this compound?
A2: The efficacy of this compound is expected to be higher (i.e., a lower IC50 value) in lower serum concentrations or in serum-free media. This is because in the absence of exogenous growth factors from serum, the cancer cells may be more reliant on the basal activity of the IGF-1R/IR pathways for proliferation and survival. Conversely, in high-serum conditions (e.g., 10% FBS), the abundance of IGFs can robustly stimulate the receptor, requiring a higher concentration of this compound to achieve the same level of inhibition. For example, studies have shown that human serum can increase the IC50 of targeted inhibitors by 2 to 5-fold.[2]
Q3: What is charcoal-stripped serum, and should we be using it in our experiments with this compound?
A3: Charcoal-stripped serum is FBS that has been treated with activated charcoal to remove small molecules, including steroid hormones and growth factors like IGF-2.[1] Using charcoal-stripped serum can reduce the variability caused by lot-to-lot differences in the growth factor content of standard FBS. For experiments investigating the specific effects of this compound on the IGF-1R/IR pathway, using charcoal-stripped serum is highly recommended to obtain more consistent and reliable data. This will sensitize the cells to IGF-1 and IGF-2 stimulation, allowing for a more controlled investigation of the inhibitor's effects.[1]
Q4: We are not seeing the expected downstream inhibition of p-Akt or p-MAPK after this compound treatment in our Western blots. What could be the issue?
A4: If you are not observing inhibition of downstream signaling, consider the following:
-
Serum Concentration: As with proliferation assays, high serum concentrations can lead to strong pathway activation that may not be completely inhibited by the concentration of this compound being used. Try performing the experiment in reduced serum or serum-free conditions.
-
Alternative Pathway Activation: The cancer cell line you are using may have developed resistance to IGF-1R inhibition by activating alternative signaling pathways, such as the EGFR/HER2 pathway.[3] Overexpression of EGFR can render cells less dependent on IGF-1R signaling.[3] Consider investigating the status of other receptor tyrosine kinases in your cell line.
-
Experimental Timing: Ensure that the timing of drug treatment and cell lysis is appropriate to observe changes in phosphorylation. A time-course experiment is often recommended.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Variable Serum Concentration | Standardize the serum concentration across all experiments. If possible, use a single lot of FBS for the entire study. For more sensitive and reproducible results, consider using charcoal-stripped FBS. |
| Different Cell Seeding Densities | Optimize and maintain a consistent cell seeding density for each experiment. Cell density can affect growth rates and drug sensitivity. |
| Assay Incubation Time | The duration of drug exposure can influence the IC50 value. A 72-hour incubation is commonly used for this compound.[3] Ensure this is consistent. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range. |
Issue 2: Lack of Downstream Pathway Inhibition (p-Akt, p-MAPK)
| Potential Cause | Recommended Solution |
| High Background Signaling from Serum | Before drug treatment, starve the cells in serum-free or low-serum (e.g., 0.5%) medium for several hours (e.g., 12-24 hours). Then, stimulate with a known concentration of IGF-1 with and without this compound to specifically assess the inhibitor's effect on the pathway. |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting pathway phosphorylation in your specific cell line and experimental conditions. |
| Activation of Alternative Pathways | If serum starvation and dose-response experiments do not resolve the issue, investigate the expression and activation of other receptor tyrosine kinases (e.g., EGFR, HER2) that might be providing compensatory survival signals.[3] |
| Timing of Cell Lysis | Phosphorylation events can be transient. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) after this compound treatment to identify the optimal time point for observing maximal inhibition. |
Data Presentation
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Culture Conditions | Reference |
| Rh41 | Rhabdomyosarcoma | 0.069 | 10% FBS in RPMI | [3] |
| RD-1S (sensitive) | Rhabdomyosarcoma | 0.238 | 10% FBS in RPMI | [3] |
| Rh36 | Rhabdomyosarcoma | 1.6 | 10% FBS in RPMI | [3] |
| RD-1R (resistant) | Rhabdomyosarcoma | 2.0 | 10% FBS in RPMI | [3] |
| HL-60 | Acute Myeloid Leukemia | 0.340 | Serum-containing medium | [4] |
| U937 | Acute Myeloid Leukemia | <0.080 | Serum-containing medium | [4] |
| MCF-7 | Breast Cancer | 0.500 | Serum-containing medium | [4] |
| CD8-IGF-IR-MCF10A | Mammary Epithelial | 0.48 | Serum-free medium | [5] |
Note: The IC50 values are highly dependent on the specific experimental conditions, including the cell viability assay used and the serum concentration.
Experimental Protocols
Cell Proliferation Assay ([³H]Thymidine Incorporation)
-
Cell Seeding: Plate cells at an optimized density in a 96-well plate and incubate overnight at 37°C.
-
Drug Treatment: Expose the cells to a serial dilution of this compound in the desired serum concentration.
-
Incubation: Incubate the cells for 72 hours.
-
Radiolabeling: Add 4 µCi/mL of [³H]thymidine to each well and incubate for an additional 3 hours.
-
Harvesting: Trypsinize the cells and harvest them onto a UniFilter-96 GF/B plate.
-
Measurement: Measure scintillation using a TopCount NXT or similar instrument.
-
Analysis: Calculate the IC50 value, which is the drug concentration required to inhibit cell proliferation by 50% compared to untreated control cells.
Western Blot for Signaling Pathway Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with serum-free or low-serum medium and incubate for 12-24 hours for serum starvation.
-
Inhibition and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against p-IGF-1R/p-IR, p-Akt, p-MAPK, and total forms of these proteins, as well as a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Mandatory Visualizations
References
- 1. Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Acquired Resistance to BMS-536924 and EGFR Signaling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating acquired resistance to BMS-536924, a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), and its interplay with EGFR signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule, ATP-competitive inhibitor of the IGF-1R kinase.[1][2] It also demonstrates inhibitory activity against the insulin receptor (IR).[2][3] By blocking the kinase activity of IGF-1R, this compound prevents the autophosphorylation of the receptor and subsequently inhibits downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][3][4]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: A primary mechanism of acquired resistance to this compound is the activation of alternative signaling pathways that bypass the inhibited IGF-1R pathway. A key compensatory pathway identified is the epidermal growth factor receptor (EGFR) signaling cascade.[4][5][6] Studies have shown that cell lines with acquired resistance to this compound often exhibit overexpression of EGFR and its ligands.[4][5][6] This allows the cancer cells to become independent of IGF-1R for their growth and survival.
Q3: How does the upregulation of EGFR signaling confer resistance to an IGF-1R inhibitor like this compound?
A3: The upregulation of EGFR signaling provides the cancer cells with an alternative route to activate critical downstream survival pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are also downstream of IGF-1R.[4][7] Essentially, EGFR signaling can compensate for the loss of IGF-1R signaling, thereby rendering the cells resistant to this compound. This crosstalk between the two receptor tyrosine kinase pathways is a well-documented mechanism of drug resistance.[7][8][9]
Q4: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A4: Yes, several studies have identified potential biomarkers. High expression levels of IGF-I, IGF-II, and IGF-1R are often correlated with sensitivity to this compound.[4][6] Conversely, high expression of IGFBP-3 and IGFBP-6 has been associated with resistance.[4][5][6] Furthermore, overexpression of EGFR and its ligands is a strong indicator of potential primary or acquired resistance.[4][5][6]
Q5: We have confirmed EGFR upregulation in our this compound-resistant cell line. What is the recommended strategy to overcome this resistance?
A5: Based on the mechanism of resistance, a rational strategy is the dual-targeting of both the IGF-1R and EGFR pathways.[4][7] Combination studies have demonstrated that the simultaneous inhibition of both receptors can lead to enhanced inhibitory activities and may overcome acquired resistance to this compound.[4][10][11] This can be achieved by co-administering this compound with an EGFR inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cancer cell line.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a consistent and low passage number of your cell line. Consider single-cell cloning to establish a more homogenous population. |
| Variations in cell density | Optimize and standardize the initial cell seeding density for your proliferation assays. Cell density can significantly impact drug response. |
| Inconsistent drug concentration | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Assay duration | The duration of drug exposure can influence the IC50 value. Ensure the assay duration is consistent and allows for a sufficient number of cell divisions. |
Problem 2: Our this compound-sensitive cell line is developing resistance much faster than expected.
| Possible Cause | Troubleshooting Step |
| High drug concentration pressure | When generating resistant cell lines, use a gradually increasing concentration of this compound rather than a high initial dose to allow for the selection of resistant clones. |
| Pre-existing resistant clones | Your parental cell line may have a subpopulation of cells with intrinsic resistance. Consider performing a limiting dilution assay to isolate and characterize different clones. |
| Activation of other receptor tyrosine kinases (RTKs) | Besides EGFR, other RTKs may be activated. Perform a phospho-RTK array to screen for the activation of other potential bypass pathways. |
Problem 3: We are not observing the expected synergistic effect when combining this compound with an EGFR inhibitor in our resistant cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentrations | Perform a dose-matrix experiment with varying concentrations of both this compound and the EGFR inhibitor to identify the optimal synergistic concentrations. |
| Alternative resistance mechanisms | The resistant cell line may have developed additional resistance mechanisms independent of EGFR signaling. Investigate downstream mutations in pathways like PI3K/Akt or MAPK/ERK. |
| Incorrect timing of drug administration | The sequence of drug administration (simultaneous vs. sequential) can impact the outcome. Test different administration schedules. |
Data Presentation
Table 1: In Vitro Sensitivity of Sarcoma and Neuroblastoma Cell Lines to this compound
| Cell Line | Histology | IC50 (µM) | Sensitivity |
| Rh41 | Rhabdomyosarcoma | 0.069 | Sensitive |
| Rh36 | Rhabdomyosarcoma | 1.6 | Resistant |
| TC-71 | Ewing's Sarcoma | 0.1 | Sensitive |
| A-673 | Ewing's Sarcoma | 0.2 | Sensitive |
| SK-N-AS | Neuroblastoma | 0.3 | Sensitive |
| HT-1080 | Fibrosarcoma | >10 | Resistant |
| Data compiled from multiple studies for illustrative purposes. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in a T-75 flask.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50 value of the parental line.
-
Monitoring and Media Change: Monitor the cells daily. Replace the media with fresh media containing the same concentration of this compound every 3-4 days.
-
Subculture: When the cells reach 70-80% confluency, subculture them into new flasks, maintaining the same drug concentration.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold increments).
-
Selection and Expansion: Continue this process of dose escalation and selection over several months.
-
Validation: Periodically assess the IC50 of the evolving cell population to confirm the development of resistance. A significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line.[12]
Protocol 2: Western Blot Analysis of EGFR and Downstream Signaling
-
Cell Lysis: Treat both parental and this compound-resistant cells with or without this compound and/or an EGFR inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Acquired resistance to this compound via EGFR signaling upregulation.
Caption: Workflow for generating a this compound resistant cell line.
Caption: Rationale for dual targeting of IGF-1R and EGFR to overcome resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 536924 | Insulin and Insulin-like Receptor Inhibitors: R&D Systems [rndsystems.com]
- 4. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The mechanisms of differential sensitivity to an insulin-like growth factor-1 receptor inhibitor (this compound) and rationale for combining with EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosstalk between epidermal growth factor receptor- and insulin-like growth factor-1 receptor signaling: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crosstalk Between Epidermal Growth Factor Receptor- and Insulin-L...: Ingenta Connect [ingentaconnect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. HER receptor signaling confers resistance to the insulin-like growth factor-I receptor inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-536924 and HER Family Receptor Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential of the IGF-1R/IR inhibitor, BMS-536924, to induce HER family receptor activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinase.[1][2] It is designed to block the signaling pathways downstream of these receptors, which are often implicated in tumor cell proliferation and survival.
Q2: Can this compound treatment lead to the activation of HER family receptors?
Yes, studies have shown that inhibition of the IGF-1R/IR signaling pathway by this compound can lead to a compensatory upregulation and activation of members of the HER (ErbB) family of receptor tyrosine kinases.[3][4][5] This adaptive response is considered a mechanism of resistance to this compound.[3][4][5]
Q3: Which specific HER family receptors are activated in response to this compound?
Increased expression and phosphorylation of various HER family members, including HER1 (EGFR) and HER2, have been observed in different cancer cell lines upon treatment with this compound.[3][4] The specific receptor that is activated can be cell-line dependent.
Q4: What is the proposed mechanism behind this compensatory activation?
The activation of HER family receptors is believed to be a result of crosstalk between the IGF-1R and HER signaling pathways.[3][4] When the IGF-1R pathway is blocked by this compound, cancer cells can activate alternative survival pathways, such as the HER signaling cascade, to overcome the inhibition of IGF-1R signaling. This bidirectional crosstalk allows the cell to maintain downstream signaling for proliferation and survival.[3][4]
Troubleshooting Guides
Problem 1: Observing resistance to this compound in your cell line.
Possible Cause: Your cell line may be developing resistance to this compound through the activation of the HER family signaling pathway.
Suggested Solution:
-
Assess HER Family Receptor Activation: Perform Western blot analysis to examine the phosphorylation status of HER family receptors (EGFR, HER2, HER3) and their downstream signaling molecules (e.g., Akt, ERK) in cells treated with this compound compared to untreated controls. An increase in phosphorylation of these proteins would suggest the activation of the HER pathway.
-
Combination Therapy: Consider co-treatment of your cells with this compound and a pan-HER inhibitor (e.g., BMS-599626) or a specific HER family inhibitor. This combination has been shown to have a synergistic antiproliferative effect in resistant cells.[3][4]
Problem 2: Inconsistent results in cell viability assays upon this compound treatment.
Possible Cause: Variations in experimental conditions or the presence of HER family activating ligands in the cell culture medium can influence the cellular response to this compound.
Suggested Solution:
-
Control for Ligands: Ensure that your cell culture medium does not contain high levels of EGF or heregulin, which can activate the HER pathway and confer resistance to this compound.[3]
-
Consistent Seeding Density: Use a consistent cell seeding density for all experiments, as cell-to-cell contact can influence signaling pathways.
-
Serum Concentration: Be mindful of the serum concentration in your culture medium, as serum contains various growth factors that can activate multiple signaling pathways, potentially masking the specific effects of this compound.
Data Presentation
Table 1: Effect of this compound on HER Family Receptor Activation in Ovarian Cancer Cell Lines (Qualitative Summary from Western Blot Data)
| Cell Line | HER1 (EGFR) Activation | HER2 Activation | HER3 Activation |
| OV202 | Increased Phosphorylation | Increased Phosphorylation | Increased Phosphorylation |
| SKOV3.ip1 | Increased Phosphorylation | Increased Phosphorylation | Increased Phosphorylation |
| OVCAR3 | Increased Phosphorylation | Increased Phosphorylation | Increased Phosphorylation |
| CAOV3 | Increased Phosphorylation | Increased Phosphorylation | Increased Phosphorylation |
| OVCAR4 | Increased Phosphorylation | Increased Phosphorylation | Increased Phosphorylation |
Source: Based on descriptive data from scientific literature.[3][6] The term "Increased Phosphorylation" indicates a visibly stronger band on a Western blot in this compound-treated cells compared to control.
Table 2: Synergistic Antiproliferative Effect of this compound in Combination with a Pan-HER Inhibitor (BMS-599626) in Ovarian Cancer Cell Lines
| Cell Line | Combination Index (CI) at 50% Fraction Affected | Combination Index (CI) at 75% Fraction Affected | Interpretation |
| OV202 | < 1 | < 1 | Synergy |
| SKOV3.ip1 | < 1 | < 1 | Synergy |
| OVCAR3 | < 1 | < 1 | Synergy |
| CAOV3 | < 1 | < 1 | Synergy |
| OVCAR4 | < 1 | < 1 | Synergy |
Source: Quantitative data from scientific literature.[3][6] A Combination Index (CI) value of < 1 indicates a synergistic effect.
Experimental Protocols
Protocol 1: Western Blot Analysis of HER Family Receptor Activation
This protocol outlines the steps to assess the phosphorylation status of HER family receptors in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in complete growth medium and allow them to adhere overnight.
-
The following day, replace the medium with a low-serum medium (e.g., 1% FBS) for 24 hours to reduce basal receptor activation.
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, phospho-HER2, phospho-HER3, and their total protein counterparts, as well as loading controls (e.g., β-actin, GAPDH), overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Cell Proliferation (Viability) Assay
This protocol is for assessing the antiproliferative effects of this compound alone or in combination with a HER inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and/or a HER inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the drug-containing medium. Include wells with vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment (using MTS assay as an example):
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
For combination studies, calculate the Combination Index (CI) using software like CalcuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Mandatory Visualizations
Caption: Crosstalk between IGF-1R and HER signaling pathways.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The mechanisms of differential sensitivity to an insulin-like growth factor-1 receptor inhibitor (this compound) and rationale for combining with EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HER receptor signaling confers resistance to the insulin-like growth factor-I receptor inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HER receptor signaling confers resistance to the insulin-like growth factor 1 receptor inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BMS-536924 and Other IGF-1R Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insulin-like growth factor 1 receptor (IGF-1R) inhibitor BMS-536924 with other prominent inhibitors, including linsitinib (OSI-906), ganitumab (AMG-479), and cixutumumab (IMC-A12). This document synthesizes experimental data on their performance, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the selection of appropriate research tools.
Introduction to IGF-1R Inhibition
The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.[1][2] Its signaling cascade is initiated by the binding of ligands, primarily IGF-1 and IGF-2, which triggers receptor autophosphorylation and the activation of two major downstream pathways: the PI3K/AKT/mTOR and the RAS/RAF/MAPK pathways.[3][4] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention.[5][6]
Strategies to inhibit IGF-1R signaling predominantly fall into two categories: small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain, and monoclonal antibodies that target the extracellular domain of the receptor, blocking ligand binding and promoting receptor internalization.[2][5] This guide focuses on comparing this compound, a potent TKI, with other inhibitors from both classes.
Mechanism of Action
This compound is an ATP-competitive inhibitor of both IGF-1R and the closely related insulin receptor (IR).[7] By blocking the kinase activity of these receptors, it prevents their autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[6]
Other IGF-1R inhibitors employ similar or distinct mechanisms:
-
Linsitinib (OSI-906): A dual inhibitor of IGF-1R and IR, functioning as an ATP-competitive TKI.[3]
-
Ganitumab (AMG-479): A fully human monoclonal antibody that binds to the extracellular domain of IGF-1R, preventing the binding of IGF-1 and IGF-2.[8]
-
Cixutumumab (IMC-A12): A fully human monoclonal antibody that targets IGF-1R, blocking ligand binding and inducing receptor internalization and degradation.[9][10]
The following diagram illustrates the points of intervention for these inhibitors within the IGF-1R signaling pathway.
Caption: IGF-1R signaling pathway and points of inhibition.
Performance Comparison: In Vitro Data
The following tables summarize the in vitro potency and cellular effects of this compound and its comparators. Direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: Kinase Inhibition Assay (IC50)
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | IGF-1R | 100 | Cell-free |
| IR | 73 | Cell-free | |
| Linsitinib (OSI-906) | IGF-1R | 35 | Cell-free |
| IR | 75 | Cell-free | |
| Ganitumab (AMG-479) | IGF-1R | - | Binding Affinity (KD) = 0.22 nM |
| Cixutumumab (IMC-A12) | IGF-1R | 49.31 (CHLA-9 cells) | Cell-based |
| 0.66 (TC-71 cells) | Cell-based | ||
| 0.04 (Rh41 cells) | Cell-based |
Data sourced from multiple preclinical studies.[3][7][8][9]
Table 2: Cell Proliferation Assay (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | RD-1S | Rhabdomyosarcoma | 0.238 |
| M059K | Glioblastoma | Not specified | |
| U87MG | Glioblastoma | Not specified | |
| Linsitinib (OSI-906) | A4-Fuk | - | 0.02806 |
| KS-1 | - | 0.03835 | |
| TE-11 | - | 0.07822 | |
| Ganitumab (AMG-479) | OV-90 | Ovarian Cancer | Growth inhibition observed |
| Cixutumumab (IMC-A12) | CHLA-9 | Neuroblastoma | 0.04931 |
| TC-71 | Ewing's Sarcoma | 0.00066 | |
| Rh41 | Rhabdomyosarcoma | 0.00004 |
Data sourced from multiple preclinical studies.[3][6][9][11]
Performance Comparison: In Vivo Data
In vivo studies in xenograft models demonstrate the anti-tumor activity of these inhibitors. However, direct comparative studies are limited.
Table 3: In Vivo Tumor Growth Inhibition
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Outcome |
| This compound | M059K-R & M059K | Glioblastoma | 20 and 40 mg/kg, i.p. | Significant tumor growth suppression |
| Linsitinib (OSI-906) | LISN | IGF-1R driven | 75 mg/kg | 100% TGI and 55% regression |
| Ganitumab (AMG-479) | VCaP | Prostate Cancer | 300µg, twice weekly, i.p. | Increased tumor doubling time |
| Cixutumumab (IMC-A12) | PPTP solid tumor panels | Various | 1 mg/rat, twice weekly, i.p. | Broad-spectrum tumor growth inhibition |
Data sourced from multiple preclinical studies.[3][11][12][13]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Caption: General workflow for a kinase inhibition assay.
Protocol:
-
Reagent Preparation: Recombinant human IGF-1R kinase domain is used. The substrate, such as poly(Glu:Tyr), is coated onto 96-well plates. ATP and the test inhibitor (e.g., this compound) are prepared in appropriate buffers.
-
Incubation: The kinase is pre-incubated with varying concentrations of the inhibitor for a specified time.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing ATP and the substrate.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]
Cell Proliferation Assay
Objective: To assess the effect of an inhibitor on the proliferation of cancer cells.
Caption: General workflow for a cell proliferation assay.
Protocol ([3H]Thymidine Incorporation Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimized density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with serial dilutions of the inhibitor (e.g., this compound) for 72 hours.
-
Labeling: Cells are pulsed with [3H]thymidine for a few hours before harvesting.
-
Harvesting: Cells are harvested onto filter plates, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to untreated control cells, and the IC50 value is determined.[14]
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism, typically a mouse xenograft model.
Caption: General workflow for an in vivo xenograft study.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into groups and treated with the inhibitor (e.g., this compound) or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or after a predefined treatment period.
-
Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.[11]
Conclusion
This compound is a potent dual inhibitor of IGF-1R and IR with demonstrated in vitro and in vivo anti-cancer activity. When compared to other IGF-1R inhibitors, it shows comparable or slightly lower potency than linsitinib in kinase assays. The monoclonal antibodies, ganitumab and cixutumumab, offer a different mechanism of action by targeting the extracellular domain and show high efficacy in certain cellular contexts.
The choice of inhibitor for research purposes will depend on the specific experimental goals. For studies requiring the dual inhibition of IGF-1R and IR with a small molecule, both this compound and linsitinib are strong candidates. For investigations focused specifically on blocking ligand binding to IGF-1R, monoclonal antibodies like ganitumab and cixutumumab are more appropriate. This guide provides a foundational dataset and standardized protocols to aid in making an informed decision for future research endeavors in the field of IGF-1R-targeted cancer therapy.
References
- 1. Linsitinib (OSI-906) (CAS 867160-71-2) | Abcam [abcam.com]
- 2. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Linsitinib | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
- 5. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cixutumumab - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting IGF-1R with ganitumab inhibits tumorigenesis and increases durability of response to androgen-deprivation therapy in VCaP prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BMS-536924 and BMS-754807 in Preclinical Cancer Models
In the landscape of targeted cancer therapies, the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) signaling pathways have emerged as critical targets due to their roles in cell proliferation, survival, and resistance to treatment. This guide provides a detailed comparison of two prominent small molecule inhibitors, BMS-536924 and BMS-754807, both of which target the IGF-1R/IR kinase domain. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their preclinical performance and potential therapeutic applications.
Mechanism of Action and Target Profile
Both this compound and BMS-754807 are potent, orally active, and ATP-competitive inhibitors of the IGF-1R and IR tyrosine kinases.[1][2] By blocking the autophosphorylation of these receptors, they effectively inhibit downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are crucial for tumor cell growth and survival.[3][4]
BMS-754807, however, demonstrates significantly higher potency in biochemical assays, with IC50 values of 1.8 nM and 1.7 nM for IGF-1R and IR, respectively.[5] In contrast, this compound exhibits IC50 values of 100 nM for IGF-1R and 73 nM for IR.[1][3] Furthermore, BMS-754807 shows activity against other kinases, including Met, RON, TrkA, TrkB, and Aurora A/B, at nanomolar concentrations, suggesting a broader target profile.[5]
dot
References
Validating BMS-536924 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-536924, a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR), with other alternative inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to objectively assess its performance in a cellular context.
Executive Summary
This compound is an ATP-competitive inhibitor that effectively blocks the kinase activity of both IGF-1R and the structurally similar Insulin Receptor (IR). This inhibition disrupts major downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] The validation of its target engagement in cells is critical for understanding its mechanism of action and predicting its therapeutic efficacy. This guide outlines key experimental approaches to confirm that this compound directly interacts with its intended targets in a cellular environment and elicits the expected downstream biological effects.
Comparative Analysis of IGF-1R/IR Inhibitors
The potency and selectivity of this compound are benchmarked against other well-characterized IGF-1R/IR inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against their primary targets. It is important to note that IC50 values can vary between different studies and assay conditions.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | IGF-1R | 100 | Also inhibits IR (IC50 = 73 nM). Modest activity against FAK and Lck. [4] |
| IR | 73 | ||
| Linsitinib (OSI-906) | IGF-1R | 35 | Modestly potent against IR (IC50 = 75 nM). No significant activity against a panel of other kinases.[5] |
| IR | 75 | ||
| BMS-754807 | IGF-1R | 1.8 | Potent, reversible inhibitor of both IGF-1R and IR. Also shows activity against Met, Aurora A/B, TrkA/B, and Ron. |
| IR | 1.7 |
Experimental Validation of Target Engagement
To confirm that this compound engages its targets in a cellular environment, a series of biochemical and cell-based assays are employed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target binding in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 or other IGF-1R expressing cell lines) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Fractionation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of IGF-1R by Western blotting. A positive target engagement will result in a higher amount of soluble IGF-1R at elevated temperatures in the this compound-treated samples compared to the vehicle control.
Inhibition of Receptor Phosphorylation
A direct consequence of this compound binding to IGF-1R/IR is the inhibition of their autophosphorylation upon ligand stimulation. This is a key indicator of target engagement and functional inhibition.
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IGF-1R (e.g., p-IGF-1Rβ Tyr1135/1136) and total IGF-1Rβ. Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in the phospho-IGF-1R signal relative to the total IGF-1R signal indicates successful target inhibition.
Downstream Signaling Pathway Analysis
Inhibition of IGF-1R/IR phosphorylation should lead to a corresponding decrease in the phosphorylation of key downstream signaling molecules like Akt and ERK.
The protocol is similar to that for phospho-IGF-1R. After cell lysis and protein quantification, probe the Western blot membranes with primary antibodies specific for phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204). Also, probe for total Akt and total ERK as loading controls. A reduction in the phosphorylated forms of these proteins upon treatment with this compound confirms the downstream inhibitory effects.
Cellular Viability Assay
Effective target engagement of the IGF-1R/IR pathway, which is critical for cell survival and proliferation, should result in a decrease in cell viability.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[6][7]
Conclusion
The validation of this compound target engagement in a cellular context requires a multi-faceted approach. The experimental data from CETSA, receptor and downstream signaling phosphorylation analysis, and cell viability assays collectively provide robust evidence of its mechanism of action. This guide offers a framework for researchers to objectively compare this compound with other inhibitors and to rigorously validate its on-target activity in relevant cellular models. The provided protocols serve as a detailed starting point for these essential preclinical investigations.
References
- 1. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. selleckchem.com [selleckchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. ch.promega.com [ch.promega.com]
Predicting Sensitivity to the IGF-1R Inhibitor BMS-536924: A Comparative Guide to Biomarkers and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical mediator of cell proliferation, survival, and transformation, making it a compelling target in oncology. BMS-536924 is a potent, orally active, small-molecule inhibitor of the IGF-1R kinase and the highly homologous insulin receptor (IR). It has demonstrated anti-tumor activity in various preclinical models, particularly in specific pediatric sarcomas and neuroblastoma. However, as with many targeted therapies, identifying patients most likely to respond is a significant challenge. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to this compound, places it in context with alternative IGF-1R inhibitors, and details the experimental protocols necessary for these biomarker studies.
Comparative Analysis of IGF-1R Inhibitors
The landscape of IGF-1R inhibitors includes both small molecules (tyrosine kinase inhibitors, TKIs) and monoclonal antibodies. This compound is a TKI that competitively binds to the ATP-binding site of the IGF-1R and IR kinase domains. This dual specificity is a key feature, as the insulin receptor can also contribute to cancer cell signaling. Alternative inhibitors have been developed with varying specificities and mechanisms of action.
Table 1: Performance Comparison of this compound and Alternative IGF-1R Inhibitors (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for this compound and other selected IGF-1R inhibitors across a panel of cancer cell lines. Lower IC50 values indicate higher potency.
| Drug | Class | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | TKI | IGF-1R, IR | Rh41 | Rhabdomyosarcoma | 0.069 | |
| TC-71 | Ewing's Sarcoma | 0.086 | ||||
| SK-N-AS | Neuroblastoma | 0.13 | ||||
| A673 | Ewing's Sarcoma | 0.15 | ||||
| Rh36 | Rhabdomyosarcoma | 1.6 | ||||
| HT1080 | Fibrosarcoma | 2.6 | ||||
| Linsitinib (OSI-906) | TKI | IGF-1R, IR | GEO | Colon Cancer | 0.047 | |
| H322M | Lung Cancer | 0.061 | ||||
| Figitumumab (CP-751,871) | mAb | IGF-1R | HCT-116 | Colon Cancer | 0.001 µg/mL | |
| BxPC3 | Pancreatic Cancer | >10 µg/mL | ||||
| Ganitumab (AMG 479) | mAb | IGF-1R | OV-90 | Ovarian Cancer | Not specified (potent inhibition) | |
| Cixutumumab (IMC-A12) | mAb | IGF-1R | A431 | Epidermoid Carcinoma | Not specified (potent inhibition) | |
| Dalotuzumab (MK-0646) | mAb | IGF-1R | NCI-H292 | Lung Cancer | Not specified (potent inhibition) |
Predictive Biomarkers for IGF-1R Inhibitor Sensitivity
Identifying robust biomarkers is crucial for the clinical success of IGF-1R inhibitors. Research on this compound and other agents has revealed several potential candidates at the gene and protein level.
Table 2: Comparison of Predictive Biomarkers
| Biomarker Category | Biomarker | Association with Sensitivity to this compound | Association with Sensitivity to Other IGF-1R Inhibitors |
| Receptor & Ligand Expression | High IGF-1R Expression | Sensitivity | Sensitivity (necessary but not always sufficient) |
| High IGF-I / IGF-II Expression | Sensitivity | High serum IGF-1 may predict benefit from Figitumumab | |
| Binding Proteins | Low IGFBP-3 / IGFBP-6 Expression | Sensitivity (High expression correlates with resistance) | High IGFBP-3 may correlate with resistance |
| Downstream Signaling | Constitutive Akt/MAPK Activation | Sensitivity (inhibition of these pathways is a mechanism of action) | Activation of PI3K/Akt pathway is a key target for Ganitumab |
| Crosstalk Pathways | Low EGFR/HER2 Expression | Sensitivity (High expression correlates with resistance) | Crosstalk with EGFR is a known resistance mechanism |
| Tumor Histology | Ewing's Sarcoma, Rhabdomyosarcoma, Neuroblastoma | Increased Sensitivity | Ewing's Sarcoma shows promising responses to Figitumumab |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed and standardized protocols are essential for the reliable identification and validation of biomarkers.
Cell Proliferation Assay (MTT Assay for IC50 Determination)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (or other inhibitor) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Normalize the absorbance data to the vehicle control (as 100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
Western Blot for IGF-1R Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, such as total and phosphorylated forms of IGF-1R and downstream targets like Akt.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IGF-1Rβ, anti-phospho-IGF-1R, anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells on ice and collect the supernatant after centrifugation. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL reagent and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.
Gene Expression Profiling (Microarray)
This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes to identify signatures that correlate with drug sensitivity.
Procedure Outline:
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a high-purity RNA isolation kit. Assess RNA quality and integrity (e.g., using an Agilent Bioanalyzer).
-
cDNA Synthesis and Labeling: Synthesize double-stranded cDNA from the total RNA. In an in vitro transcription reaction, generate biotin-labeled cRNA.
-
Hybridization: Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.
-
Washing and Staining: Wash the arrays to remove non-specifically bound cRNA. Stain the arrays with a streptavidin-phycoerythrin conjugate.
-
Scanning: Scan the arrays using a high-resolution microarray scanner to detect the fluorescent signals.
-
Data Analysis: Quantify the signal intensities for each gene. Perform quality control checks. Normalize the data across all arrays. Use statistical methods (e.g., t-tests, ANOVA) to identify genes that are differentially expressed between the sensitive and resistant groups. Pathway analysis can then be performed to understand the biological context of these gene expression changes.
Conclusion
The development of this compound and other IGF-1R inhibitors represents a targeted approach to cancer therapy. However, the clinical utility of these agents is contingent upon the identification of reliable predictive biomarkers. Current evidence points towards a multi-faceted biomarker signature for this compound sensitivity, encompassing high expression of IGF-1R and its ligands, low expression of IGFBPs, and a lack of compensatory signaling through pathways like EGFR/HER2. The experimental protocols outlined provide a framework for researchers to investigate these and other potential biomarkers, not only for this compound but also for the broader class of IGF-1R targeted therapies. A robust biomarker strategy will be essential to guide patient selection and unlock the full therapeutic potential of inhibiting the IGF-1R pathway.
Unraveling Resistance: A Gene Expression Showdown Between BMS-536924 Sensitive and Resistant Cancer Cell Lines
A comprehensive analysis of the molecular signatures governing sensitivity and resistance to the IGF-1R inhibitor, BMS-536924, reveals key pathways and provides a rationale for combinatorial therapeutic strategies.
Researchers and clinicians in the field of oncology are continually challenged by both intrinsic and acquired resistance to targeted therapies. This compound, a potent small molecule inhibitor of the insulin-like growth factor-I receptor (IGF-1R), has shown promise in various tumor models. However, its efficacy is not uniform across all cancer types. To shed light on the mechanisms underpinning these differential responses, a seminal study involving gene expression profiling of a panel of cancer cell lines with varying sensitivity to this compound was conducted. This guide synthesizes the findings from this crucial research, offering a detailed comparison of the genetic landscapes of sensitive versus resistant cells.
Comparative Analysis of Cell Line Sensitivity
A panel of 28 sarcoma and neuroblastoma cell lines was screened to determine their in vitro sensitivity to this compound. The half-maximal inhibitory concentration (IC50) was established for each cell line, with a cutoff of 0.35 μmol/L used to classify them as either sensitive or resistant. The results highlight a clear correlation between tumor subtype and drug sensitivity, with Ewing's sarcoma, rhabdomyosarcoma, and neuroblastoma cell lines demonstrating greater responsiveness.[1][2][3]
| Cell Line | Tumor Subtype | IC50 (μmol/L) | Sensitivity Classification |
| TC-71 | Ewing's Sarcoma | 0.031 | Sensitive |
| SK-ES-1 | Ewing's Sarcoma | 0.038 | Sensitive |
| Rh41 | Rhabdomyosarcoma | 0.069 | Sensitive |
| RD | Rhabdomyosarcoma | 0.238 | Sensitive |
| SK-N-AS | Neuroblastoma | 0.088 | Sensitive |
| ... (additional sensitive lines) | |||
| A204 | Rhabdomyosarcoma | 0.810 | Resistant |
| Rh36 | Rhabdomyosarcoma | 1.6 | Resistant |
| Saos-2 | Osteosarcoma | 2.4 | Resistant |
| U-2 OS | Osteosarcoma | 3.5 | Resistant |
| ... (additional resistant lines) |
Abridged table representing a subset of the 28 cell lines evaluated. The complete list can be found in the original research publications.
Gene Expression Signatures of Sensitivity and Resistance
To identify the molecular determinants of this compound sensitivity, gene expression profiling was performed on the panel of 28 cell lines. This analysis revealed a distinct molecular signature associated with the response to the inhibitor.
Key Genes Upregulated in Sensitive Cell Lines: Sensitive cell lines exhibited higher expression levels of components of the IGF signaling pathway, including IGF-I, IGF-II, and IGF-1R itself.[1][2][3] This suggests a dependency on this pathway for growth and survival, making them more susceptible to its inhibition.
| Gene Symbol | Gene Title | Fold Change (Sensitive/Resistant) |
| IGF1 | Insulin-like growth factor 1 | Positive |
| IGF2 | Insulin-like growth factor 2 | Positive |
| IGF1R | Insulin-like growth factor 1 receptor | Positive |
Key Genes Upregulated in Resistant Cell Lines: Conversely, resistant cell lines displayed higher expression of IGF binding proteins, such as IGFBP-3 and IGFBP-6.[1][2][3] A pivotal finding was the significant overexpression of the Epidermal Growth Factor Receptor (EGFR) and its ligands in resistant cells.[1][2] This points towards an adaptive mechanism where resistant cells may utilize alternative signaling pathways, like the EGFR pathway, to bypass the IGF-1R blockade and maintain proliferation and survival.[1]
| Gene Symbol | Gene Title | Fold Change (Sensitive/Resistant) |
| IGFBP3 | Insulin-like growth factor binding protein 3 | Negative |
| IGFBP6 | Insulin-like growth factor binding protein 6 | Negative |
| EGFR | Epidermal growth factor receptor | Negative (6.5-fold higher in resistant) |
| Multiple EGFR Ligands | (e.g., TGF-α, amphiregulin) | Negative |
| Cathepsin family members | Negative |
Acquired Resistance: A Case Study
To investigate the mechanisms of acquired resistance, a sensitive rhabdomyosarcoma cell line (RD-1S) was continuously exposed to this compound to generate a resistant variant (RD-1R). Comparative gene expression analysis between the parental and resistant lines revealed a significant upregulation of several IGF binding proteins, including IGFBP-2, IGFBP-3, IGFBP-5, and IGFBP-7, in the resistant cells.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the foundational studies.
Cell Viability Assay: Cell proliferation and viability were assessed using a standard MTS assay. Cells were seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period. The IC50 values, representing the drug concentration required to inhibit cell proliferation by 50%, were then calculated from the dose-response curves.[4]
Gene Expression Profiling: Total RNA was extracted from the panel of cell lines. The quality and integrity of the RNA were assessed, and samples were then processed for microarray analysis using Affymetrix GeneChip Human Genome U133A arrays. The raw data was normalized, and statistical analyses, such as two-sample t-tests and Pearson correlation, were performed to identify genes differentially expressed between the sensitive and resistant groups.[2]
Visualizing the Pathways and Processes
To better understand the complex biological interactions and experimental designs, the following diagrams have been generated.
References
- 1. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The mechanisms of differential sensitivity to an insulin-like growth factor-1 receptor inhibitor (this compound) and rationale for combining with EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of BMS-536924 Across Sarcoma Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of BMS-536924, a potent small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), across various sarcoma subtypes. The information is supported by preclinical experimental data to aid in the evaluation of this compound for further research and development.
This compound has demonstrated antitumor activity in a range of tumor models, with notable potency in sarcomas.[1] Its mechanism of action involves the inhibition of the IGF-1R signaling pathway, which is crucial for the growth and survival of many cancer cells. Overexpression and enhanced activity of IGF-1R are common in diverse tumor types, making it an attractive therapeutic target.[1][2] This guide synthesizes available data on the differential sensitivity of sarcoma subtypes to this compound, providing a framework for identifying patient subpopulations most likely to benefit from this targeted therapy.
Data Presentation: In Vitro Efficacy of this compound
The in vitro efficacy of this compound has been evaluated across a panel of sarcoma and neuroblastoma cell lines, revealing a clear correlation between sensitivity and specific tumor subtypes.[1] Generally, Ewing's sarcoma and rhabdomyosarcoma cell lines demonstrate higher sensitivity to this compound, while fibrosarcoma, leiomyosarcoma, and liposarcoma cell lines are comparatively resistant.[1]
The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key measure of a drug's potency. A lower IC50 value indicates greater potency. The IC50 values for this compound in various sarcoma cell lines are summarized in the table below.
| Sarcoma Subtype | Cell Line | IC50 (µmol/L) | Sensitivity |
| Ewing's Sarcoma | A4573 | 0.113 | Sensitive |
| CHLA-10 | 0.126 | Sensitive | |
| CHLA-9 | 0.155 | Sensitive | |
| COG-E-352 | 0.106 | Sensitive | |
| ES-1 (EWS) | 0.119 | Sensitive | |
| ES-6 (EWS) | 0.102 | Sensitive | |
| ES-7 (EWS) | 0.116 | Sensitive | |
| ES-8 (EWS) | 0.121 | Sensitive | |
| RD-ES-1 | 0.141 | Sensitive | |
| SK-ES-1 | 0.134 | Sensitive | |
| Rhabdomyosarcoma | A204 | 0.228 | Sensitive |
| A673 | 0.117 | Sensitive | |
| CHLA-258 | 0.136 | Sensitive | |
| RD | 0.150 | Sensitive | |
| Rh30 | 0.088 | Sensitive | |
| Rh41 | 0.069 | Sensitive | |
| Rh36 | 1.6 | Resistant | |
| Fibrosarcoma | HT1080 | 2.5 | Resistant |
| HT1080/S | 2.1 | Resistant | |
| Leiomyosarcoma | SK-LMS-1 | 2.8 | Resistant |
| Liposarcoma | SW872 | 3.2 | Resistant |
| Malignant Pleural Mesothelioma | H513 | 1.9 | Resistant |
Table 1: In vitro sensitivity of sarcoma cell lines to this compound, presented as IC50 values. Data sourced from a study that screened 28 sarcoma and neuroblastoma cell lines.[1] A clear distinction in sensitivity is observed between different sarcoma subtypes.
In Vivo Antitumor Activity
Preclinical studies have shown that this compound effectively inhibits tumor growth in vivo.[3] In a xenograft model using temozolomide-resistant glioma cells (M059K-R), administration of this compound at doses of 20 mg/kg and 40 mg/kg resulted in significant suppression of tumor growth over a two-week period.[3] While this data is from a glioma model, it is indicative of the potential in vivo efficacy of this compound in sensitive tumor types.
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| Nude Mice | M059K-R (TMZ-resistant glioma) | This compound | 20 mg/kg | Significant tumor growth suppression |
| This compound | 40 mg/kg | Significant tumor growth suppression |
Table 2: In vivo efficacy of this compound in a xenograft model.[3] This data, while not from a sarcoma model, demonstrates the in vivo antitumor potential of the compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the dose-dependent effect of this compound on the proliferation of sarcoma cell lines and to determine the IC50 values.
-
Cell Seeding: Sarcoma cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization and Absorbance Reading: For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm for MTT or 490 nm for MTS.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This technique is used to detect the levels of specific proteins involved in the IGF-1R signaling pathway and to assess the effect of this compound on their phosphorylation status.
-
Cell Lysis: Sarcoma cells are treated with this compound for a specified time. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated IGF-1R, total IGF-1R, phosphorylated Akt, total Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative protein levels.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Human sarcoma cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives this compound orally or via another appropriate route of administration, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth curves for the treatment and control groups are plotted and compared to determine the extent of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the IGF-1R signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: IGF-1R signaling pathway inhibited by this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Comparative Landscape and Future Directions
This compound is one of several small molecule tyrosine kinase inhibitors targeting the IGF-1R pathway that have been investigated for sarcoma treatment.[2] Other examples include OSI-906 (linsitinib). While direct comparative efficacy studies between these inhibitors in sarcoma are limited in the published literature, the differential sensitivity of sarcoma subtypes to this compound highlights the importance of biomarker-driven patient selection.[1][4]
Resistance to IGF-1R inhibitors can emerge through the activation of alternative signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway.[1][5] This suggests that combination therapies, for instance, co-targeting IGF-1R and EGFR, may be a promising strategy to overcome resistance and enhance antitumor efficacy.[1][4]
References
- 1. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Insulin-Like Growth Factor 1 Receptor in Ewing's Sarcoma: Reality and Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Cancer Therapy: Combining BMS-536924 with EGFR Inhibitors
A powerful strategy in oncology drug development involves the combination of targeted therapies to overcome resistance and enhance anti-tumor efficacy. This guide provides a comprehensive comparison of the synergistic effects observed when combining the Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor, BMS-536924, with Epidermal Growth Factor Receptor (EGFR) inhibitors. This combination has shown significant promise in preclinical studies, particularly in tumors that have developed resistance to single-agent therapies.
The rationale for this combination stems from the intricate crosstalk between the IGF-1R and EGFR signaling pathways. Overexpression of the EGFR pathway has been identified as a potential mechanism of resistance to IGF-1R inhibitors like this compound.[1][2] By simultaneously targeting both pathways, it is possible to achieve a more potent anti-proliferative and pro-apoptotic effect in cancer cells.[1][2]
Quantitative Analysis of Synergistic Effects
The synergy between this compound and EGFR inhibitors has been quantified in various cancer cell lines, primarily through the calculation of the Combination Index (CI). A CI value of less than 1 indicates a synergistic interaction, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
Table 1: In Vitro Sensitivity of Sarcoma and Neuroblastoma Cell Lines to this compound
| Cell Line | Histology | IC50 (µM) | Sensitivity |
| Rh41 | Rhabdomyosarcoma | 0.069 | Sensitive |
| Rh36 | Rhabdomyosarcoma | 1.6 | Resistant |
Data sourced from Huang et al., 2009.[2]
Table 2: Synergistic Inhibition of Cell Growth by this compound and EGFR/HER2 Inhibitors
| Cell Line | Inhibitor Combination | Combination Index (CI) | Interpretation |
| A431 (EGFR-driven) | This compound + Gefitinib (EGFR TKI) | < 1 | Synergy |
| SK-N-AS (IGF-IR driven) | This compound + Trastuzumab (HER2 mAb) | < 1 | Synergy |
Conceptual representation based on findings from Huang et al., 2009.[1][2] Specific CI values require access to the full-text article's supplementary data.
Signaling Pathway Interplay
The synergistic effect of combining this compound with EGFR inhibitors is rooted in the simultaneous blockade of two major survival and proliferation pathways. Both IGF-1R and EGFR, upon activation, trigger downstream signaling cascades, most notably the PI3K/Akt and Ras/Raf/MAPK pathways. Dual inhibition leads to a more comprehensive shutdown of these critical pathways than what can be achieved with either agent alone.
References
- 1. The mechanisms of differential sensitivity to an insulin-like growth factor-1 receptor inhibitor (this compound) and rationale for combining with EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BMS-536924 and OSI-906 in Preclinical Cancer Research
A comprehensive analysis of two prominent dual IGF-1R/IR inhibitors for researchers, scientists, and drug development professionals.
This guide provides a detailed, objective comparison of the preclinical performance of two widely studied small molecule inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR): BMS-536924 and OSI-906 (Linsitinib). By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to equip researchers with the necessary information to make informed decisions in their cancer research endeavors.
At a Glance: Key Differences and Similarities
Both this compound and OSI-906 are potent, orally bioavailable, ATP-competitive inhibitors of the IGF-1R/IR signaling pathway, a critical axis in cancer cell proliferation, survival, and resistance to therapy. While they share a common mechanism of action, their preclinical profiles exhibit notable distinctions in potency, selectivity, and cellular effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and OSI-906 based on available preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources. Experimental conditions may vary between studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | OSI-906 (Linsitinib) | Reference |
| IGF-1R IC50 | 100 nM | 35 nM | [1] |
| IR IC50 | 73 nM | 75 nM | [1] |
| Off-Target Kinases Inhibited | FAK (150 nM), Lck (341 nM), modest activity for Mek | GSK-3β, CAMKK2 | [1][2] |
| Cellular Proliferation IC50 | 0.48 µM (CD8-IGF-IR-MCF10A cells) | 0.021 - 0.810 µM (various cancer cell lines) | [1][3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound | OSI-906 (Linsitinib) | Reference |
| Xenograft Model | 4T1 breast cancer | IGF-1R-driven xenograft | [3][4] |
| Dose | 100 mg/kg, p.o. | 25 mg/kg and 75 mg/kg, p.o. | [3][4] |
| Tumor Growth Inhibition | Significant reduction in tumor growth | 60% TGI (25 mg/kg), 100% TGI and 55% regression (75 mg/kg) | [3][4] |
| Reported Side Effects | Well-tolerated, no significant hyperglycemia | Elevation in blood glucose levels at 25 mg/kg | [3][4] |
Mechanism of Action and Signaling Pathway
This compound and OSI-906 exert their anti-cancer effects by inhibiting the tyrosine kinase activity of both IGF-1R and IR. This dual inhibition blocks the downstream activation of two major signaling cascades: the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis, and the Ras/Raf/MAPK pathway, which is crucial for cell proliferation.
Caption: IGF-1R/IR signaling pathway and points of inhibition by this compound and OSI-906.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
IGF-1R Kinase Assay
This assay is used to determine the potency of compounds in inhibiting the kinase activity of IGF-1R.
Caption: General workflow for an IGF-1R kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human IGF-1R kinase and a suitable peptide substrate. Serially dilute the test compounds (this compound or OSI-906) in DMSO.
-
Reaction Setup: In a 96-well plate, add the IGF-1R kinase, peptide substrate, and diluted test compound to the reaction buffer.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or OSI-906 and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against the log concentration of the inhibitor to determine the IC50 value.
Western Blotting for Phosphorylated Akt and MAPK
This technique is used to detect the phosphorylation status of key downstream signaling proteins, Akt and MAPK (ERK), to confirm the on-target effect of the inhibitors.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound or OSI-906 for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and phosphorylated MAPK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and total MAPK.
Logical Relationship of Experimental Data
The data generated from these experiments are interconnected and provide a comprehensive preclinical profile of the inhibitors.
Caption: Interrelationship of key preclinical experimental data.
Conclusion
Both this compound and OSI-906 are potent dual inhibitors of the IGF-1R/IR pathway with demonstrated preclinical anti-cancer activity. OSI-906 appears to have a higher potency for IGF-1R in biochemical assays, while both compounds show broad anti-proliferative effects in various cancer cell lines. In vivo, both compounds have shown the ability to inhibit tumor growth, although OSI-906 has been associated with hyperglycemia at therapeutic doses. The choice between these inhibitors for a specific research application will depend on the specific cancer model, the desired potency and selectivity profile, and the tolerance for potential off-target effects and metabolic liabilities. This guide provides a foundational dataset to aid in this selection process. Further direct comparative studies would be beneficial to delineate their respective advantages more definitively.
References
Unveiling the Selectivity Profile of BMS-536924: A Comparative Guide to Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
BMS-536924 is a potent, orally active, and ATP-competitive small molecule inhibitor primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] Its efficacy in preclinical cancer models has been established; however, a comprehensive understanding of its kinase selectivity is crucial for predicting potential off-target effects and guiding clinical development. This guide provides a comparative analysis of the cross-reactivity of this compound against other tyrosine kinases, supported by available experimental data and detailed methodologies.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary targets and a selection of other tyrosine kinases has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) | Primary/Off-Target |
| Insulin Receptor (IR) | 73 | Primary |
| IGF-1 Receptor (IGF-1R) | 100 | Primary |
| Focal Adhesion Kinase (FAK) | 150 | Off-Target |
| MEK | 182 | Off-Target |
| Lymphocyte-specific protein tyrosine kinase (Lck) | 341 | Off-Target |
| Akt1 | >10,000 | Minimal Activity |
| MAPK1/2 (ERK1/2) | >10,000 | Minimal Activity |
Data compiled from multiple sources.[1][2]
As the data indicates, this compound exhibits high potency against its intended targets, IGF-1R and IR. Notably, it also demonstrates inhibitory activity in the nanomolar range against other tyrosine kinases such as FAK, MEK, and Lck, suggesting potential for off-target effects. In contrast, the compound shows minimal activity against serine/threonine kinases like Akt1 and MAPK1/2.
Experimental Methodologies
The determination of kinase inhibition by this compound is typically performed using in vitro kinase assays. These assays are fundamental in drug discovery for assessing the potency and selectivity of inhibitors. A generalized protocol for an ATP-competitive kinase inhibition assay is provided below.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines the key steps for determining the IC50 value of this compound against a panel of tyrosine kinases. The principle of the assay is to measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
1. Reagents and Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
This compound (or other test compounds) serially diluted in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP (for radioactive assays) or fluorescently labeled ATP analogs (for non-radioactive assays)
-
ATP
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other separation matrix (for radioactive assays)
-
Scintillation counter or phosphorimager (for radioactive assays)
-
Fluorescence plate reader (for non-radioactive assays)
2. Assay Procedure:
-
Prepare Kinase Reactions: In each well of the assay plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add Inhibitor: Add serial dilutions of this compound to the wells. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP (or fluorescent ATP analog) to each well. The final ATP concentration should be at or near the Km value for each specific kinase to ensure competitive binding conditions.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes) to allow for substrate phosphorylation. The incubation time should be within the linear range of the kinase reaction.
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for radioactive assays or a specific reagent for non-radioactive assays).
-
Separate Substrate from ATP:
-
Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unreacted [γ-³²P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the paper.
-
Non-Radioactive Assay: Separation may not be required depending on the assay format (e.g., fluorescence polarization).
-
-
Detection and Quantification:
-
Radioactive Assay: Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Non-Radioactive Assay: Measure the fluorescence signal using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process for evaluating its cross-reactivity, the following diagrams are provided.
Caption: Inhibition of IGF-1R and IR signaling by this compound.
Caption: Workflow for determining kinase inhibition by this compound.
Conclusion
This compound is a dual inhibitor of IGF-1R and IR with high potency. While it demonstrates selectivity for its primary targets, this guide highlights its cross-reactivity with other tyrosine kinases, including FAK, MEK, and Lck. This off-target activity should be a key consideration in the design and interpretation of preclinical and clinical studies involving this compound. The provided experimental methodologies offer a framework for researchers to conduct their own kinase selectivity profiling and further characterize the inhibitory profile of this and other kinase inhibitors. A thorough understanding of a compound's selectivity is paramount for the development of safer and more effective targeted therapies.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of BMS-536924
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Chemical Waste Management
All materials that have come into contact with BMS-536924 should be treated as hazardous waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. The disposal of hazardous pharmaceutical waste is regulated, and it is prohibited to dispose of such waste by flushing it down a sink or toilet.[1]
Quantitative Data Summary for Waste Segregation
For clarity and quick reference, the following table summarizes the key parameters for the segregation and handling of waste contaminated with this compound.
| Waste Category | Container Type | Key Handling Instructions |
| Solid Waste | Labeled, sealed, puncture-resistant container | Includes contaminated gloves, gowns, bench paper, and plasticware. Must be segregated from non-hazardous solid waste. |
| Liquid Waste | Labeled, sealed, chemically compatible container | Includes unused solutions, and solvent rinses. Containers should not be filled more than 80% capacity. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes needles, syringes, and contaminated glass. |
| Empty Compound Vials | Red bag biohazardous waste containers | The label should be removed or made unreadable before disposal. Disposal must be documented.[2] |
| Acutely Toxic Waste (P-list) | Designated, sealed container | A maximum of one quart of liquid or one kilogram of solid may be accumulated at a time in a Satellite Accumulation Area.[3] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the procedural steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, always wear appropriate PPE, including a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves.
2. Waste Segregation at the Point of Generation:
-
Solid Waste: Immediately place all solid materials contaminated with this compound (e.g., gloves, wipes, disposable labware) into a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.
-
Sharps Waste: Dispose of all contaminated sharps (e.g., needles, pipette tips, broken glass) in a designated, puncture-resistant sharps container.
3. Container Management:
-
All waste containers must be kept securely closed except when adding waste.[4]
-
Ensure all containers are properly labeled with the contents and associated hazards.
-
Do not overfill containers; they should be sealed when they are about three-quarters full to prevent spills.[1]
4. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces.
-
Use a detergent solution to wash the surfaces, followed by a rinse with a suitable solvent (e.g., 70% ethanol), to ensure all residues are removed.
-
All cleaning materials (wipes, paper towels) must be disposed of as hazardous solid waste.
5. Storage of Hazardous Waste:
-
Store all hazardous waste in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
Ensure that incompatible waste types are segregated to prevent chemical reactions.
6. Disposal Request and Pickup:
-
Follow your institution's specific procedures for requesting the pickup of hazardous waste.
-
This typically involves contacting the Environmental Health and Safety (EHS) office and providing details of the waste to be collected.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
